Product packaging for Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate(Cat. No.:CAS No. 898757-48-7)

Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate

Cat. No.: B1325958
CAS No.: 898757-48-7
M. Wt: 306.4 g/mol
InChI Key: NNYDNDIHIRTHDT-UHFFFAOYSA-N
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Description

Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate (CAS 898757-48-7) is a high-purity keto-ester compound of significant interest in contemporary organic synthesis and chemical sciences. With a molecular formula of C18H26O4 and a molecular weight of 306.4 g/mol, this molecule serves as a versatile chemical intermediate and building block for the development of more complex structures . Its bifunctional nature, featuring both a ketone and an ester group separated by a flexible aliphatic chain, allows for a wide range of chemical transformations, including nucleophilic additions at the carbonyl and modifications of the ester moiety . The compound's specific structure, incorporating a 2-ethoxyphenyl group, is of particular research value. The ethoxy substituent on the aromatic ring acts as an electron-donating group, influencing the electronic properties and reactivity of the adjacent ketone, making it a valuable substrate for studying structure-activity relationships . This characteristic is crucial in fields like medicinal chemistry, where such keto-esters are investigated as key intermediates in the synthesis of active pharmaceutical ingredients. For instance, closely related structural analogues are utilized in patented processes for the preparation of sophisticated molecules such as the nonsteroidal mineralocorticoid receptor antagonist Finerenone . Researchers value this compound for its utility in constructing complex heterocyclic systems and other valuable organic molecules with tailored lipophilicity and electronic properties. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26O4 B1325958 Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate CAS No. 898757-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-3-21-17-13-10-9-11-15(17)16(19)12-7-5-6-8-14-18(20)22-4-2/h9-11,13H,3-8,12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYDNDIHIRTHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645779
Record name Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-48-7
Record name Ethyl 2-ethoxy-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate, a keto-ester of potential interest in pharmaceutical and chemical research. The synthesis involves a multi-step process, commencing with commercially available starting materials and culminating in a Friedel-Crafts acylation to assemble the final product. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

I. Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a convergent strategy. This involves the preparation of two key intermediates: 2-Ethoxybenzoyl chloride and Ethyl 7-chloroformylheptanoate . These intermediates are then coupled via a Friedel-Crafts acylation reaction. The overall synthetic scheme is depicted below.

Caption: Proposed convergent synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-Ethoxybenzoic Acid from Salicylic Acid

This procedure outlines the ethylation of salicylic acid to produce 2-ethoxybenzoic acid.

Materials:

  • Salicylic acid

  • Acetone

  • Sodium hydroxide (NaOH)

  • Diethyl sulfate

  • Hydrochloric acid (HCl)

Procedure:

  • In a reaction vessel, dissolve salicylic acid in acetone.

  • Add a solution of sodium hydroxide and stir the mixture.

  • Slowly add diethyl sulfate to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the acetone under reduced pressure.

  • Add water and an aqueous solution of sodium hydroxide to the residue and heat to hydrolyze any remaining ester.

  • Cool the reaction mixture and acidify with hydrochloric acid to a pH of 1-2 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to yield 2-ethoxybenzoic acid.

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Yield (%)
Salicylic Acid138.121.0138.12-
Diethyl Sulfate154.182.8431.7-
Sodium Hydroxide40.002.5100.0-
2-Ethoxybenzoic Acid166.17--~85-95

Table 1: Representative quantitative data for the synthesis of 2-ethoxybenzoic acid.

Step 2: Synthesis of 2-Ethoxybenzoyl chloride from 2-Ethoxybenzoic Acid

This step involves the conversion of the carboxylic acid to its corresponding acyl chloride.

Materials:

  • 2-Ethoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • In a flask equipped with a reflux condenser and a gas trap, suspend 2-ethoxybenzoic acid in an anhydrous solvent.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride to the mixture.

  • Heat the reaction mixture to reflux and maintain for a period until gas evolution ceases.

  • Monitor the reaction completion by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-ethoxybenzoyl chloride, which can be used in the next step without further purification.

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Yield (%)
2-Ethoxybenzoic Acid166.171.0166.17-
Thionyl Chloride118.972.0237.94-
2-Ethoxybenzoyl chloride184.62-->95

Table 2: Representative quantitative data for the synthesis of 2-ethoxybenzoyl chloride.

Step 3: Synthesis of Ethyl hydrogen octanedioate (Mono-ethyl suberate)

This procedure describes the selective mono-esterification of a dicarboxylic acid.

Materials:

  • Octanedioic acid (Suberic acid)

  • Ethanol

  • Sulfuric acid (catalytic amount)

Procedure:

  • Suspend octanedioic acid in an excess of ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for a controlled period to favor mono-esterification.

  • Monitor the reaction progress by analyzing the ratio of di-ester, mono-ester, and di-acid.

  • Cool the reaction mixture and neutralize the catalyst with a base (e.g., sodium bicarbonate solution).

  • Extract the product into an organic solvent.

  • Purify the ethyl hydrogen octanedioate from unreacted diacid and the diethyl ester by chromatography or distillation.

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Yield (%)
Octanedioic Acid174.201.0174.20-
Ethanol46.07(excess)--
Ethyl hydrogen octanedioate202.25--Variable

Table 3: Representative quantitative data for the synthesis of ethyl hydrogen octanedioate.

Step 4: Synthesis of Ethyl 7-chloroformylheptanoate

This step converts the mono-esterified dicarboxylic acid into its acid chloride.

Materials:

  • Ethyl hydrogen octanedioate

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve ethyl hydrogen octanedioate in an anhydrous solvent.

  • Slowly add thionyl chloride or oxalyl chloride at room temperature.

  • Stir the reaction mixture at room temperature until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield ethyl 7-chloroformylheptanoate. This product is typically used immediately in the subsequent step.

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Yield (%)
Ethyl hydrogen octanedioate202.251.0202.25-
Thionyl Chloride118.971.2142.76-
Ethyl 7-chloroformylheptanoate220.70-->95

Table 4: Representative quantitative data for the synthesis of ethyl 7-chloroformylheptanoate.

Step 5: Friedel-Crafts Acylation to Synthesize this compound

This is the final convergent step to assemble the target molecule.

Materials:

  • 2-Ethoxybenzoyl chloride

  • Ethoxybenzene

  • Aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane or nitrobenzene)

Procedure:

  • In a reaction vessel under an inert atmosphere, suspend anhydrous aluminum chloride in the chosen anhydrous solvent and cool in an ice bath.

  • Slowly add a solution of 2-ethoxybenzoyl chloride in the same solvent to the aluminum chloride suspension to form the acylium ion complex.

  • To this mixture, add ethoxybenzene dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Yield (%)
2-Ethoxybenzoyl chloride184.621.0184.62-
Ethoxybenzene122.161.1134.38-
Aluminum Chloride133.341.2160.01-
This compound292.37--Variable

Table 5: Representative quantitative data for the Friedel-Crafts acylation.

III. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a typical chemical synthesis experiment as described in the protocols above.

Experimental_Workflow Start Start: Assemble Glassware & Reagents Reaction_Setup Reaction Setup: - Charge reactor with reactants and solvent - Establish inert atmosphere (if needed) Start->Reaction_Setup Reagent_Addition Controlled Reagent Addition: - Dropwise addition of reagents - Temperature control (cooling/heating) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring: - TLC, GC-MS, or IR spectroscopy Reagent_Addition->Reaction_Monitoring Workup Reaction Workup: - Quenching - Extraction - Washing Reaction_Monitoring->Workup Reaction Complete Purification Product Purification: - Column Chromatography - Recrystallization - Distillation Workup->Purification Analysis Product Analysis: - NMR, MS, IR for structural confirmation - Purity assessment Purification->Analysis End End: Isolated Pure Product Analysis->End

"Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate" chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is a technical guide on the chemical properties of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate. It is important to note that this compound is not widely documented in publicly available scientific literature. As such, much of the information presented, including chemical properties and potential synthetic routes, is based on computational predictions and data from structurally analogous compounds. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with experimental verification.

Chemical Properties and Identifiers

Quantitative data for this compound is scarce. The following table summarizes the basic molecular properties and includes data for a structurally similar isomer, Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate, for comparison.

PropertyValue (for this compound)Value (for Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate)[1]
Molecular Formula C18H26O4C18H26O4
Molecular Weight 322.4 g/mol (Calculated)306.402 g/mol
IUPAC Name This compoundethyl 8-(4-ethoxyphenyl)-8-oxooctanoate
CAS Number Not available898757-57-8
Canonical SMILES CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1OCCNot available
InChI Key Not availableOXYMWRDETLOQGI-UHFFFAOYSA-N
Purity Not available97.0%

Experimental Protocols

Due to the limited availability of data, no established experimental protocols for the synthesis or analysis of this compound were found in the public domain. Researchers interested in this compound would need to develop and validate their own methodologies. A potential synthetic approach is outlined in the following section.

Proposed Synthesis Workflow

A plausible synthetic route for this compound could involve a Friedel-Crafts acylation reaction. This common method is used to attach an acyl group to an aromatic ring. In this proposed workflow, the reaction would occur between 2-ethoxybenzene (phenetole) and a suitable acylating agent derived from suberic acid.

The diagram below illustrates a potential two-step synthesis process. The first step involves the conversion of the terminal carboxylic acid of ethyl suberate to an acyl chloride. The second step is the Friedel-Crafts acylation of phenetole with the generated acyl chloride.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation ethyl_suberate Ethyl Suberate acyl_chloride Ethyl 7-(chloroformyl)heptanoate ethyl_suberate->acyl_chloride Reaction product This compound acyl_chloride->product Reaction thionyl_chloride SOCl₂ thionyl_chloride->ethyl_suberate phenetole Phenetole (2-Ethoxybenzene) phenetole->product lewis_acid AlCl₃ (Lewis Acid) lewis_acid->acyl_chloride

Caption: Proposed two-step synthesis of this compound.

Signaling Pathways and Biological Activity

There is currently no information available regarding the biological activity or its involvement in any signaling pathways for this compound. Research into structurally related molecules may provide insights into potential areas of investigation. For instance, various substituted oxooctanoate derivatives have been explored in the context of drug discovery, but specific data for this compound is absent.

Safety and Handling

Specific safety and handling information for this compound is not available. As a standard laboratory practice for a novel or uncharacterized chemical, it should be handled with care. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For guidance on handling similar chemical structures, one could refer to the safety data sheets (SDS) of related compounds like Ethyl 8-bromooctanoate, which recommend avoiding contact with skin and eyes and using in a well-ventilated place[2].

Conclusion

This compound represents a chemical entity with limited characterization in the public domain. This guide provides a foundational overview based on theoretical chemical principles and data from analogous compounds. Further experimental research is necessary to fully elucidate its chemical properties, reactivity, biological activity, and safety profile. The proposed synthetic workflow offers a starting point for researchers aiming to synthesize and study this molecule.

References

In-depth Technical Guide: Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate (CAS: 898757-48-7)

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Comprehensive scientific literature detailing the synthesis, experimental protocols, and biological activity of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate is not publicly available at this time. The following information is based on data aggregated from chemical supplier databases and publicly accessible chemical information repositories.

Chemical Identity and Properties

This compound is a chemical compound with the CAS number 898757-48-7. It is also referred to as Benzeneoctanoic acid, 2-ethoxy-η-oxo-, ethyl ester.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 898757-48-7
Molecular Formula C18H26O4
Molecular Weight 306.41 g/mol
Purity Typically available at 97%

Structural Information

The molecular structure of this compound consists of an octanoate ethyl ester functional group attached to a phenyl ring at the 8-position. The phenyl ring is substituted with an ethoxy group at the 2-position.

Availability

This compound is available from several chemical suppliers, typically for research and development purposes.

Experimental Data and Protocols

Data Visualization

Due to the absence of experimental data on signaling pathways or complex experimental workflows related to this compound, no diagrams can be generated at this time.

Conclusion for Researchers and Drug Development Professionals

This compound is a commercially available chemical compound with limited publicly documented scientific information. For researchers and drug development professionals, this presents both an opportunity and a challenge. The lack of existing data means that any investigation into its properties and potential applications would be novel. However, it also necessitates foundational research to establish its synthesis, characterization, and biological activity profile.

Future research could focus on:

  • Developing and optimizing a synthetic route for the compound.

  • Characterizing its physicochemical properties in detail.

  • Screening for biological activity in various assays to identify potential therapeutic applications.

  • Investigating its mechanism of action if any biological activity is observed.

Given the current information landscape, any project involving this compound would require significant preliminary research and development efforts.

Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate: Unraveling the Mechanism of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate is a chemical entity with limited publicly available information regarding its biological activity and mechanism of action. This technical guide serves to consolidate the currently known chemical properties and to outline a strategic, multi-faceted research approach to elucidate its potential pharmacological effects. The absence of existing data necessitates a foundational series of investigations, beginning with computational predictions and progressing through in vitro and in vivo experimental validations. This document provides a roadmap for researchers to systematically explore the compound's mechanism of action, identify potential molecular targets, and assess its therapeutic relevance.

Introduction

The discovery and development of novel therapeutic agents are paramount to advancing medical science. This compound represents a molecule of interest whose biological functions remain uncharacterized. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for investigating the core mechanism of action of this compound. Given the nascent stage of research, this document will focus on establishing a logical and thorough experimental workflow to generate the foundational data required for a comprehensive understanding of its pharmacological profile.

Chemical and Physical Properties

While biological data is scarce, the fundamental chemical properties of this compound can be found in chemical supplier databases. A summary of these properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₈H₂₆O₄CymitQuimica[1]
Molecular Weight 306.402 g/mol CymitQuimica[1]
CAS Number 898757-57-8CymitQuimica[1]
Purity 97.0%CymitQuimica[1]
InChI Key OXYMWRDETLOQGI-UHFFFAOYSA-NCymitQuimica[1]

Proposed Investigational Workflow

To elucidate the mechanism of action of this compound, a structured and logical experimental workflow is essential. The following diagram outlines a proposed research plan, starting from initial computational assessments and progressing to detailed cellular and in vivo studies.

G Figure 1: Proposed Experimental Workflow for Characterizing this compound cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular Mechanism of Action cluster_3 Phase 4: In Vivo & Preclinical Assessment A Computational Modeling (Target Prediction, ADMET) B High-Throughput Screening (Phenotypic & Target-Based) A->B C Initial Cytotoxicity Assays B->C D Binding Assays (e.g., SPR, MST) C->D E Enzyme/Receptor Activity Assays D->E F Cellular Thermal Shift Assay (CETSA) E->F G Signaling Pathway Analysis (Western Blot, Reporter Assays) F->G H Gene Expression Profiling (RNA-seq, qPCR) G->H I Cellular Imaging (Target Localization) H->I J Animal Model Efficacy Studies I->J K Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies J->K L Preliminary Toxicology K->L

Caption: Proposed experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The following sections detail the methodologies for the key initial experiments proposed in the workflow.

Computational Modeling and Target Prediction

Objective: To predict potential biological targets and assess the drug-like properties of this compound.

Protocol:

  • Ligand Preparation: Generate a 3D structure of the compound using computational chemistry software (e.g., ChemDraw, Avogadro). Perform energy minimization.

  • Target Prediction: Utilize target prediction web servers and software (e.g., SwissTargetPrediction, PharmMapper, SuperPred) to identify potential protein targets based on ligand shape and chemical similarity to known bioactive molecules.

  • Molecular Docking: Perform molecular docking studies of the compound against the top-ranked predicted targets using software like AutoDock Vina or Glide to estimate binding affinity and identify potential binding modes.

  • ADMET Prediction: Use computational tools (e.g., SwissADME, pkCSM) to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess its potential as a drug candidate.

High-Throughput Phenotypic Screening

Objective: To identify any observable effects of the compound on cell health, morphology, or specific cellular processes in an unbiased manner.

Protocol:

  • Cell Line Selection: Choose a panel of diverse human cell lines representing different tissues and disease states (e.g., cancer cell lines, normal fibroblasts, immortalized epithelial cells).

  • Compound Treatment: Plate cells in multi-well plates (e.g., 96- or 384-well) and treat with a range of concentrations of this compound.

  • High-Content Imaging: After a defined incubation period (e.g., 24, 48, 72 hours), stain the cells with a cocktail of fluorescent dyes to label various cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).

  • Image Acquisition and Analysis: Use a high-content imaging system to automatically acquire images and specialized software to quantify a multitude of cellular features (e.g., cell number, nuclear size, mitochondrial membrane potential, cytoskeletal integrity).

  • Hit Identification: Identify concentrations and specific cellular phenotypes that are significantly altered by the compound treatment.

Potential Signaling Pathway Investigation

Based on the outcomes of the initial screening, a hypothetical signaling pathway can be investigated. For instance, if phenotypic screening suggests an impact on cell proliferation, a logical next step would be to examine key cell cycle and growth factor signaling pathways.

The following diagram illustrates a generic cell survival signaling pathway that could be investigated if the compound is found to promote cell viability.

G Figure 2: Hypothetical Cell Survival Signaling Pathway for Investigation A This compound B Putative Receptor A->B Binds to C Kinase Cascade (e.g., PI3K/Akt) B->C Activates D Transcription Factor (e.g., NF-κB) C->D Phosphorylates E Gene Expression D->E Promotes F Cell Survival & Proliferation E->F Leads to

Caption: Hypothetical cell survival signaling pathway for investigation.

Conclusion

This compound is a compound with an unknown mechanism of action. This guide provides a structured and comprehensive framework for its systematic investigation. By employing a combination of computational, high-throughput, and targeted experimental approaches, researchers can begin to unravel its biological functions, identify its molecular targets, and ultimately determine its potential as a novel therapeutic agent. The successful execution of the proposed research plan will be instrumental in transforming this molecule from a chemical entity into a well-characterized compound with a defined pharmacological profile.

References

Spectroscopic and Synthetic Profile of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols related to Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate. The information is intended to support research and development activities by offering detailed experimental methodologies and clearly structured data for this specific aryl keto ester.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.71dd, J = 7.7, 1.8 Hz1HAr-H
7.46ddd, J = 8.4, 7.4, 1.8 Hz1HAr-H
7.06t, J = 7.5 Hz1HAr-H
6.92d, J = 8.4 Hz1HAr-H
4.12q, J = 7.1 Hz2H-OCH₂CH₃ (ester)
4.10q, J = 7.0 Hz2H-OCH₂CH₃ (ether)
2.99t, J = 7.4 Hz2H-C(O)CH₂-
2.28t, J = 7.5 Hz2H-CH₂C(O)O-
1.72 – 1.62m4H-CH₂CH₂-
1.44t, J = 7.0 Hz3H-OCH₂CH₃ (ether)
1.38 – 1.32m2H-CH₂-
1.25t, J = 7.1 Hz3H-OCH₂CH₃ (ester)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
203.7C=O (keto)
173.8C=O (ester)
158.4Ar-C
133.5Ar-CH
130.4Ar-CH
128.8Ar-C
121.1Ar-CH
112.5Ar-CH
63.8-OCH₂ (ether)
60.1-OCH₂ (ester)
38.8-CH₂-
34.3-CH₂-
28.9-CH₂-
28.8-CH₂-
24.8-CH₂-
24.4-CH₂-
14.8-CH₃ (ether)
14.2-CH₃ (ester)
Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zFound m/z
[M+H]⁺307.1853307.1853
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
C=O (Aryl Ketone)~1680 - 1700Strong, sharp absorption
C=O (Ester)~1735 - 1750Strong, sharp absorption
C-O-C (Aryl Ether)~1200 - 1275 (asymmetric)Strong absorption
C-O-C (Aryl Ether)~1000 - 1075 (symmetric)Moderate absorption
C-H (Aromatic)~3000 - 3100Medium to weak absorption
C-H (Aliphatic)~2850 - 2960Medium to strong absorption

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on standard laboratory practices for similar compounds.

Synthesis of this compound

The synthesis of aryl keto esters can be achieved through various methods, including Friedel-Crafts acylation or the reaction of an organometallic reagent with an appropriate ester derivative.[2][3] A plausible synthetic route involves the Friedel-Crafts acylation of ethoxybenzene with a suitable acyl chloride, such as ethyl 8-chloro-8-oxooctanoate.

Materials:

  • Ethoxybenzene

  • Ethyl 8-chloro-8-oxooctanoate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of ethoxybenzene in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride portion-wise.

  • Allow the mixture to stir for 15 minutes.

  • Slowly add a solution of ethyl 8-chloro-8-oxooctanoate in anhydrous DCM to the reaction mixture.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

NMR Spectroscopic Analysis

High-resolution solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.[4]

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometric Analysis

Mass spectrometry is used to determine the mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition.[5][6]

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, typically at a concentration of around 1 mg/mL.[7]

  • Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range.[7]

Data Acquisition:

  • Infuse the sample solution into the ESI source.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Perform data analysis to determine the accurate mass and infer the elemental composition.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep MS Mass Spectrometry (HRMS) Purification->MS Sample Prep IR IR Spectroscopy Purification->IR Sample Prep Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Caption: General workflow from synthesis to structural elucidation.

NMR_Workflow A Dissolve Sample in CDCl₃ B Transfer to NMR Tube A->B C Acquire ¹H and ¹³C Spectra B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Interpretation D->E

Caption: Step-by-step NMR analysis workflow.

MS_Workflow A Prepare Dilute Solution (e.g., in Methanol) B Infuse into ESI Source A->B C Acquire High-Resolution Mass Spectrum B->C D Determine Accurate m/z C->D E Confirm Elemental Composition D->E

Caption: High-resolution mass spectrometry workflow.

References

An In-depth Technical Guide to the Solubility of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate is a complex organic molecule featuring an ethyl ester, a ketone, and an ethoxy-substituted phenyl group. Understanding its solubility profile in different organic solvents is crucial for a wide range of applications in research and drug development, including reaction chemistry, purification, formulation, and analytical method development. This document outlines the methodologies to determine this solubility and provides a basis for solvent selection.

Predicted Solubility Profile

The principle of "like dissolves like" is a cornerstone of predicting solubility.[1] The molecular structure of this compound contains both polar (ester, ketone, ether) and nonpolar (long aliphatic chain, aromatic ring) regions.

  • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane are expected to be effective at dissolving the compound due to their ability to interact with the polar functional groups.

  • Polar Protic Solvents: Alcohols such as methanol and ethanol should also serve as good solvents, capable of hydrogen bonding with the oxygen atoms in the ester, ketone, and ether moieties.

  • Nonpolar Solvents: Solvents like hexanes and toluene are less likely to be effective solvents on their own due to the significant polarity of the molecule, though some solubility may be observed due to the nonpolar hydrocarbon chain and aromatic ring.

Quantitative Solubility Data

As specific quantitative data is not available, the following table is provided as a template for researchers to systematically record their experimental findings.

SolventTemperature (°C)Solubility (mg/mL)Observations
Methanol
Ethanol
Acetone
Dichloromethane
Ethyl Acetate
Acetonitrile
Toluene
Hexanes

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

  • This compound

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials tightly and place them in a constant temperature bath or shaker. Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure the solution becomes saturated. The temperature should be carefully controlled and recorded.

  • Separation of Saturated Solution: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean, pre-weighed vial.

  • Solvent Evaporation: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

  • Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute. The mass of the dissolved solid can be determined by subtracting the initial weight of the vial.

  • Calculation of Solubility: Calculate the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the solvent in which it was dissolved.

  • Alternative Quantification (HPLC/UV-Vis): Alternatively, the concentration of the saturated solution can be determined using a pre-calibrated HPLC or UV-Vis method. A known volume of the filtered supernatant is diluted to an appropriate concentration and analyzed.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification cluster_result Result A Add excess solute to known volume of solvent B Seal vial A->B C Equilibrate at constant temperature (24-48h) B->C D Allow excess solid to settle C->D E Filter supernatant D->E F Quantify solute concentration (Gravimetric or Spectroscopic) E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: Experimental workflow for determining the solubility of a solid organic compound.

Signaling Pathways and Logical Relationships

For the determination of solubility, a direct signaling pathway is not applicable. However, the logical relationship in solvent selection can be visualized.

Caption: Logical relationship for predicting solvent selection based on molecular properties.

References

A Comprehensive Technical Guide to Substituted Oxooctanoate Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Synthesis, Biological Activity, and Experimental Protocols

Substituted oxooctanoate compounds, a class of β-keto esters, are emerging as significant molecules in the fields of chemical synthesis and drug discovery. Their inherent reactivity and diverse biological activities make them attractive scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of substituted oxooctanoates, with a focus on their potential as antimicrobial and anti-inflammatory agents. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development in this promising area.

Synthesis of Substituted Oxooctanoate Compounds

The primary methods for synthesizing substituted oxooctanoates are the Claisen condensation and the Dieckmann condensation, both of which are fundamental reactions for the formation of β-keto esters.

1.1. Claisen Condensation

The Claisen condensation involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester.[1][2][3][4] This intermolecular reaction is a versatile method for creating a variety of substituted oxooctanoates. A general workflow for the Claisen condensation is depicted below.

Claisen_Condensation Ester1 Ester 1 (e.g., Ethyl Acetate) Enolate Enolate Formation Ester1->Enolate Deprotonation Ester2 Ester 2 (e.g., Ethyl Hexanoate) Nucleophilic_Attack Nucleophilic Attack Ester2->Nucleophilic_Attack Base Strong Base (e.g., Sodium Ethoxide) Base->Enolate Enolate->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Alkoxide Tetrahedral_Intermediate->Elimination Product Substituted Oxooctanoate (β-Keto Ester) Elimination->Product

Caption: General workflow of the Claisen condensation for the synthesis of substituted oxooctanoates.

1.2. Dieckmann Condensation

The Dieckmann condensation is an intramolecular version of the Claisen condensation, where a diester reacts with a base to form a cyclic β-keto ester. This method is particularly useful for synthesizing cyclic oxooctanoate derivatives.

Dieckmann_Condensation Diester Diester Intramolecular_Enolate Intramolecular Enolate Formation Diester->Intramolecular_Enolate Deprotonation Base Strong Base Base->Intramolecular_Enolate Cyclization Intramolecular Nucleophilic Attack Intramolecular_Enolate->Cyclization Cyclic_Intermediate Cyclic Tetrahedral Intermediate Cyclization->Cyclic_Intermediate Ring_Closure Elimination & Ring Closure Cyclic_Intermediate->Ring_Closure Cyclic_Product Cyclic Substituted Oxooctanoate Ring_Closure->Cyclic_Product

Caption: General workflow of the Dieckmann condensation for the synthesis of cyclic substituted oxooctanoates.

Physicochemical Properties of Selected Substituted Oxooctanoates

The physicochemical properties of substituted oxooctanoates vary depending on the nature and position of the substituents. A summary of the properties for a few representative compounds is provided in the table below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
Methyl 3-oxooctanoate[5]C₉H₁₆O₃172.22---
Ethyl 2-chloro-3-oxobutanoate[6][7][8]C₆H₉ClO₃164.591881.191.441
Ethyl 2-chloro-3-oxopentanoate[9]C₇H₁₁ClO₃178.61---
Ethyl 2-chloro-3-oxohexanoate[10]C₈H₁₃ClO₃192.64---
Methyl (5R)-5-hydroxy-3-oxoheptanoate[11]C₈H₁₄O₄----

Biological Activities of Substituted Oxooctanoate Compounds

Substituted oxooctanoates have demonstrated a range of biological activities, with antimicrobial and anti-inflammatory effects being the most prominent.

3.1. Antimicrobial Activity

Several studies have highlighted the potential of β-keto esters as antibacterial agents.[12][13][14] The mechanism of action is often attributed to their ability to interfere with bacterial quorum sensing, a cell-to-cell communication process that regulates virulence gene expression. The table below summarizes the antimicrobial activity of some related compounds.

Compound ClassTarget OrganismActivity MetricValueReference
Substituted OxadiazoleGram-negative & Gram-positive bacteriaMIC0.9375 - 3.75 µg/mL[15]
β-Keto EstersPseudomonas aeruginosa, Staphylococcus aureus-Promising results[12][14]

3.2. Anti-inflammatory Activity

Certain substituted oxooctanoates have shown potent anti-inflammatory effects. For instance, 8-oxo-9-octadecenoic acid has been found to suppress the production of inflammatory mediators in macrophage cells.[16] This effect is mediated through the inhibition of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

The table below presents the anti-inflammatory activity of some natural compounds, indicating the potential for oxooctanoate derivatives.

Compound/ExtractActivity MetricIC₅₀ Value (µg/mL)Reference
2,5-Disubstituted-1,3,4-oxadiazole DerivativesCarrageenan-induced paw edema-[17]
Rosa damascena flower extractMembrane stabilization125.02[18]
Lawsonia inermis L leaves extractProtein denaturation inhibition103.21[18]
Aqueous Solanum aethiopicum leaf extractAlbumin denaturation inhibition50.20[19]
Aqueous Solanum aethiopicum leaf extractMembrane stabilization9.36[19]

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of some substituted oxooctanoates are attributed to their ability to modulate key cellular signaling pathways involved in the inflammatory response.

4.1. NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[20][21][22][23][24] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes.

NFkB_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IKK->IkBa NFkB NF-κB (p50/p65) IkBa->NFkB inhibits IkBa->NFkB degradation Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB (p50/p65) Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression induces Inhibitor Substituted Oxooctanoate Inhibitor->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by substituted oxooctanoates.

4.2. MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of the inflammatory response. Extracellular signals activate a cascade of protein kinases, including JNK, ERK, and p38, which in turn activate transcription factors that promote the expression of inflammatory genes.

MAPK_Signaling Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression induces Inhibitor Substituted Oxooctanoate Inhibitor->MAPK inhibits

Caption: Inhibition of the MAPK signaling pathway by substituted oxooctanoates.

Experimental Protocols

5.1. General Protocol for Claisen Condensation

This protocol is a general guideline for the synthesis of a linear substituted oxooctanoate.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium ethoxide (1.1 equivalents) and dry ethanol.

  • Addition of Esters: A mixture of two esters (e.g., ethyl acetate and ethyl hexanoate, 1.0 equivalent each) is added dropwise to the stirred solution of sodium ethoxide at room temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and acidified with a dilute acid (e.g., HCl). The product is then extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

5.2. Protocol for GC-MS Analysis of Fatty Acid Methyl Esters

This protocol is adapted for the analysis of substituted oxooctanoates after conversion to their methyl esters.[25][26][27][28][29]

  • Sample Preparation: The substituted oxooctanoate sample is transesterified to its corresponding fatty acid methyl ester (FAME) by heating with methanolic HCl or BF₃-methanol.

  • GC-MS System: An Agilent gas chromatograph coupled with a mass spectrometer is used.

  • Column: A capillary column suitable for FAME analysis (e.g., HP-88 or equivalent) is used.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/minute, and hold for 10 minutes.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass range: m/z 50-550.

  • Data Analysis: The identification of the substituted oxooctanoate methyl ester is based on the retention time and the fragmentation pattern in the mass spectrum, which is compared to a reference library.

5.3. Protocol for ¹H-NMR Spectroscopy Analysis

This protocol provides a general procedure for the characterization of substituted oxooctanoates using ¹H-NMR.[15][30][31]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified substituted oxooctanoate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer is used.

  • Data Acquisition: Acquire the ¹H-NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis:

    • Chemical Shift (δ): Analyze the chemical shifts of the different protons to identify the functional groups present. Protons alpha to the keto and ester groups will have characteristic downfield shifts.

    • Integration: Integrate the area under each peak to determine the relative number of protons in each chemical environment.

    • Spin-Spin Splitting (Multiplicity): Analyze the splitting patterns (singlet, doublet, triplet, etc.) to determine the number of neighboring protons, which helps in elucidating the connectivity of the molecule.

This comprehensive guide provides a foundational understanding of substituted oxooctanoate compounds, their synthesis, biological activities, and the experimental techniques used for their study. The provided information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, encouraging further exploration of this promising class of molecules.

References

Potential Biological Activity of Ethoxyphenyl Alkanoates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxyphenyl alkanoates, a class of organic compounds characterized by an ethoxy-substituted phenyl ring attached to an alkanoate ester chain, represent a scaffold of significant interest in medicinal chemistry. As derivatives of phenolic compounds, which are widely recognized for their diverse biological activities, ethoxyphenyl alkanoates are being explored for their potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, with a particular focus on their antimicrobial and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to serve as a comprehensive resource for researchers in the field.

Antimicrobial Activity

Ethoxyphenyl alkanoates and related phenolic esters have demonstrated potential as antimicrobial agents. The mechanism of action is often attributed to their ability to disrupt microbial cell membranes, interfere with essential enzymatic activities, or inhibit microbial growth through other pathways. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of ethoxyphenyl derivatives and related compounds against various microbial strains. It is important to note that direct antimicrobial data for a comprehensive series of simple ethoxyphenyl alkanoates is limited in the current literature. The presented data is a compilation from studies on structurally related compounds to provide an insight into their potential antimicrobial spectrum.

Compound/Derivative ClassTest OrganismMIC (µg/mL)Reference
para-alkoxyphenylcarbamic acid estersCandida albicans195 - >1000[1]
Staphylococcus aureus>1000[1]
Escherichia coli>1000[1]
2-((4-ethylphenoxy)methyl) benzoylthioureasStaphylococcus aureus3.9 - 125[2]
Bacillus subtilis3.9 - 62.5[2]
Escherichia coli15.6 - 250[2]
Klebsiella pneumoniae31.2 - 250[2]
Pseudomonas aeruginosa62.5 - >250[2]
Candida albicans7.8 - 125[2]
Ethyl 4-ethoxybenzoateGeneral antimicrobialNot specified[3]

Anti-inflammatory Activity

The anti-inflammatory potential of ethoxyphenyl alkanoates is primarily linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table presents the half-maximal inhibitory concentration (IC50) values for various ethoxyphenyl-related structures against COX and LOX enzymes. This data provides a basis for understanding the potential anti-inflammatory efficacy of ethoxyphenyl alkanoates.

Compound/Derivative ClassEnzyme TargetIC50 (µM)Reference
Benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters5-Lipoxygenase (5-LOX)0.36 - >100
Phenyl Alkanoic Acid DerivativesCyclooxygenase-1 (COX-1)0.18 - >10[4][5]
Cyclooxygenase-2 (COX-2)0.69 - >10[4][5]
5-Lipoxygenase (5-LOX)Potent inhibitors[4][5]
Phenoxy Acetic Acid DerivativesCyclooxygenase-1 (COX-1)4.07 - 14.5
Cyclooxygenase-2 (COX-2)0.06 - 0.97

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the in vitro antimicrobial susceptibility of bacteria to a test compound.

a. Preparation of Inoculum:

  • Bacterial strains are cultured on an appropriate agar medium for 18-24 hours.

  • Isolated colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

b. Preparation of Test Compound Dilutions:

  • A stock solution of the ethoxyphenyl alkanoate is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

c. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • The microtiter plate is incubated at 35-37°C for 16-20 hours.

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by COX enzymes.

a. Enzyme and Substrate Preparation:

  • Purified COX-1 and COX-2 enzymes are used.

  • A solution of arachidonic acid (substrate) is prepared.

b. Assay Procedure:

  • The test compound (ethoxyphenyl alkanoate) at various concentrations is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a suitable buffer at 37°C.

  • The reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specific time and then terminated.

c. Quantification of Prostaglandins:

  • The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

d. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the inhibitory effect of a compound on the 5-LOX-catalyzed conversion of a substrate to leukotrienes.

a. Enzyme and Substrate Preparation:

  • Purified 5-lipoxygenase enzyme is used.

  • A solution of a suitable substrate, such as linoleic acid or arachidonic acid, is prepared.

b. Assay Procedure:

  • The test compound is pre-incubated with the 5-LOX enzyme in a buffer solution at room temperature.

  • The reaction is initiated by the addition of the substrate.

c. Detection of Product Formation:

  • The formation of the hydroperoxy product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm for the conversion of linoleic acid).

d. Data Analysis:

  • The rate of the reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is determined for each concentration of the test compound.

  • The IC50 value is calculated from the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_antimicrobial Antimicrobial Activity cluster_antiinflammatory Anti-inflammatory Activity synthesis Synthesis of Ethoxyphenyl Alkanoates purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization mic_assay MIC Determination (Broth Microdilution) characterization->mic_assay cox_assay COX-1/COX-2 Inhibition Assay characterization->cox_assay lox_assay 5-LOX Inhibition Assay characterization->lox_assay mic_data MIC Data mic_assay->mic_data ic50_data IC50 Data cox_assay->ic50_data lox_assay->ic50_data

Caption: Conceptual workflow for the synthesis and biological evaluation of ethoxyphenyl alkanoates.

Arachidonic Acid Cascade and Potential Inhibition

signaling_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox lox 5-Lipoxygenase (5-LOX) arachidonic_acid->lox prostaglandins Prostaglandins (PGs) cox->prostaglandins inflammation_cox Inflammation Pain, Fever prostaglandins->inflammation_cox leukotrienes Leukotrienes (LTs) lox->leukotrienes inflammation_lox Inflammation Bronchoconstriction leukotrienes->inflammation_lox inhibitor Ethoxyphenyl Alkanoates inhibitor->cox inhibits inhibitor->lox inhibits

Caption: The arachidonic acid cascade and points of potential inhibition by ethoxyphenyl alkanoates.

Structure-Activity Relationships (SAR)

While a comprehensive SAR study on a homologous series of ethoxyphenyl alkanoates is not yet available in the public domain, some general trends can be inferred from related classes of compounds:

  • Lipophilicity: The length of the alkanoate chain influences the lipophilicity of the molecule. An optimal lipophilicity is often required for membrane permeability and interaction with hydrophobic binding sites of target enzymes.

  • Electronic Effects: The ethoxy group is an electron-donating group, which can influence the reactivity and binding affinity of the phenyl ring.

  • Steric Factors: The size and conformation of the alkanoate chain can affect how the molecule fits into the active site of an enzyme.

Conclusion and Future Directions

Ethoxyphenyl alkanoates represent a promising, yet underexplored, class of compounds with potential antimicrobial and anti-inflammatory activities. The available data on structurally related molecules suggest that this chemical scaffold is a valid starting point for the development of novel therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of ethoxyphenyl alkanoates to establish clear structure-activity relationships. Further mechanistic studies are also required to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for advancing the investigation into the therapeutic potential of ethoxyphenyl alkanoates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate, a novel organic compound with potential applications in pharmaceutical research and development. The synthesis is based on the principles of the Friedel-Crafts acylation reaction.

Introduction

This compound is an aromatic ketone and ester derivative. Molecules of this class are often investigated as intermediates in the synthesis of more complex biologically active molecules. The presence of both a keto group and an ester functionality offers multiple points for further chemical modification, making it a versatile building block in medicinal chemistry. The 2-ethoxyphenyl moiety is a common feature in various pharmacologically active compounds. This protocol outlines a reliable method for the preparation and purification of this target compound.

Reaction Scheme

The synthesis of this compound is achieved via a Friedel-Crafts acylation of 2-ethoxybenzene (phenetole) with ethyl 8-chloro-8-oxooctanoate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The ethoxy group of phenetole is an ortho- and para-directing group, leading to the formation of both ortho- and para-isomers. The desired ortho-isomer must be separated from the para-isomer by purification.

Figure 1: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueUnitsNotes
Reactants
2-Ethoxybenzene (Phenetole)1.0eq
Ethyl 8-chloro-8-oxooctanoate1.1eqA slight excess is used to ensure complete reaction of the limiting reagent.
Aluminum Chloride (AlCl₃)1.2eqAnhydrous conditions are crucial.
Solvent
Dichloromethane (DCM)10mL/mmolAnhydrous, reaction solvent.
Reaction Conditions
Temperature0 to rt°CThe reaction is initiated at a low temperature and allowed to warm to room temperature.
Reaction Time4-6hoursMonitored by Thin Layer Chromatography (TLC).
Work-up & Purification
Hydrochloric Acid (HCl)1MFor quenching the reaction.
Sodium Bicarbonate (NaHCO₃)SaturatedsolutionFor neutralization.
BrineSaturatedsolutionFor washing the organic phase.
Sodium Sulfate (Na₂SO₄)For drying the organic phase.
Expected Product
Theoretical YieldBased on 2-ethoxybenzeneg
Expected Purity (after chromatography)>95%
Molecular FormulaC₁₈H₂₆O₄
Molecular Weight306.40 g/mol

Experimental Protocol

Materials:

  • 2-Ethoxybenzene (phenetole)

  • Ethyl 8-chloro-8-oxooctanoate

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).

  • Addition of Lewis Acid: Cool the flask in an ice bath to 0 °C and slowly add anhydrous aluminum chloride with stirring.

  • Addition of Reactants: In a separate flask, dissolve 2-ethoxybenzene and ethyl 8-chloro-8-oxooctanoate in anhydrous DCM.

  • Acylation Reaction: Add the solution of reactants dropwise to the stirred suspension of aluminum chloride in DCM at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to separate the desired ortho-isomer from the para-isomer and other impurities.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis prep_reactants Prepare Reactants: - 2-Ethoxybenzene - Ethyl 8-chloro-8-oxooctanoate - Anhydrous AlCl3 - Anhydrous DCM setup Setup Reaction Flask (Inert Atmosphere, 0°C) prep_reactants->setup add_alcl3 Add AlCl3 to DCM setup->add_alcl3 add_reactants Add Reactant Solution (Dropwise) add_alcl3->add_reactants stir Stir at RT (4-6h) Monitor by TLC add_reactants->stir quench Quench with 1M HCl stir->quench extract Liquid-Liquid Extraction (DCM/Aqueous) quench->extract wash Wash Organic Layer (HCl, NaHCO3, Brine) extract->wash dry Dry (Na2SO4) and Concentrate wash->dry purify Column Chromatography (Silica Gel) dry->purify characterize Characterization: - NMR (1H, 13C) - Mass Spectrometry purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway_Hypothesis This compound This compound Metabolic Enzymes Metabolic Enzymes This compound->Metabolic Enzymes Metabolism Active Metabolite Active Metabolite Metabolic Enzymes->Active Metabolite Target Receptor/Enzyme Target Receptor/Enzyme Active Metabolite->Target Receptor/Enzyme Binding/Inhibition Cellular Response Cellular Response Target Receptor/Enzyme->Cellular Response

Caption: Hypothetical metabolic activation pathway of the target compound.

Application Notes and Protocols for the Characterization of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate is a keto ester with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring an aromatic ketone, an ethyl ester, and a long aliphatic chain, necessitates a comprehensive analytical approach for unambiguous characterization and quality control. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase method is typically employed for molecules with moderate polarity.

Experimental Protocol

A common approach for analyzing aromatic ketones and esters involves derivatization followed by HPLC analysis.[1][2][3]

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Prepare a working standard of 100 µg/mL by diluting the stock solution with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

ParameterValue
Mobile Phase Acetonitrile:Water (65:35 v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 360 nm (following derivatization if necessary) or based on UV scan

Data Presentation

AnalyteRetention Time (min)Peak AreaPurity (%)
This compoundTo be determinedTo be determinedTo be determined
Impurity 1To be determinedTo be determinedTo be determined
Impurity 2To be determinedTo be determinedTo be determined

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the analysis of volatile compounds. Given the molecular weight of this compound, it should be amenable to GC-MS analysis for both qualitative identification and quantitative measurement.[4][5][6]

Experimental Protocol

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent like dichloromethane or ethyl acetate.

    • If necessary, derivatization can be performed to increase volatility, though it may not be required for this compound.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

    • A non-polar or medium-polarity capillary column (e.g., VF-5MS or equivalent).[7]

  • GC-MS Conditions:

ParameterValue
Injector Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ion Source Temperature 230°C
Mass Range m/z 50-500
Ionization Mode Electron Ionization (EI) at 70 eV

Data Presentation

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compoundTo be determinedTo be determined based on fragmentation pattern

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound. The presence of a keto-enol tautomerism can also be investigated using NMR.[8][9][10]

Experimental Protocol

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (optional but recommended): COSY, HSQC, and HMBC experiments can be performed to confirm assignments.

Data Presentation (Predicted Chemical Shifts)

¹H NMR (CDCl₃, 400 MHz):

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (4H) δ 6.9-7.8 m 4H
-OCH₂CH₃ (ethoxy) δ 4.1 q 2H
-OCH₂CH₃ (ester) δ 4.1 q 2H
-CH₂-C=O δ 2.9 t 2H
-CH₂-COOEt δ 2.3 t 2H
Aliphatic Chain (-CH₂-) δ 1.2-1.8 m 8H
-OCH₂CH₃ (ethoxy) δ 1.4 t 3H

| -OCH₂CH₃ (ester) | δ 1.2 | t | 3H |

¹³C NMR (CDCl₃, 100 MHz):

Carbon Predicted Chemical Shift (ppm)
C=O (ketone) ~198
C=O (ester) ~173
Aromatic ~110-160
-OCH₂- (ethoxy) ~64
-OCH₂- (ester) ~60
Aliphatic (-CH₂-) ~24-38
-CH₃ (ethoxy) ~15

| -CH₃ (ester) | ~14 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11][12][13][14]

Experimental Protocol

  • Sample Preparation:

    • Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

  • Instrumentation:

    • FT-IR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum typically in the range of 4000-400 cm⁻¹.

Data Presentation

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O Stretch (Aromatic Ketone)1685-1665
C=O Stretch (Ester)1750-1735
C-O Stretch (Ester)1300-1000
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)3000-2850
C=C Stretch (Aromatic)1600-1450

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_data Data Analysis & Reporting Synthesis Synthesis of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC GCMS GC-MS (Identity & Volatiles) NMR NMR (Structure Elucidation) FTIR FT-IR (Functional Groups) Data_Analysis Data Interpretation & Comparison FTIR->Data_Analysis Report Final Report & Certificate of Analysis Data_Analysis->Report

Caption: Workflow for the synthesis and analytical characterization of a target compound.

HPLC_Method_Development Start Define Analytical Goal (e.g., Purity Assay) Column_Selection Select Column (e.g., C18) Start->Column_Selection Mobile_Phase Optimize Mobile Phase (Acetonitrile/Water Ratio) Column_Selection->Mobile_Phase Detection Set Detection Wavelength Mobile_Phase->Detection Validation Method Validation (Linearity, Precision, Accuracy) Detection->Validation Routine_Analysis Routine Analysis Validation->Routine_Analysis

Caption: Logical flow for HPLC method development and validation.

References

Application Notes and Protocols for Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, there is no publicly available data on the specific biological activities of "Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate." The following application notes and protocols are proposed based on the structural characteristics of the molecule, which suggest potential anti-inflammatory properties. These are intended to serve as a starting point for in-vitro investigation.

Introduction

This compound is a small molecule featuring a keto-ester functional group and an ethoxyphenyl moiety. Structurally similar compounds have been investigated for a variety of biological activities. Given its chemical structure, this compound is a candidate for screening in assays related to inflammation and cytotoxicity. These application notes provide detailed protocols for preliminary in-vitro evaluation of this compound.

Potential Applications

  • Anti-inflammatory Activity: Investigation of the compound's ability to modulate inflammatory responses in cellular models.

  • Cytotoxicity Assessment: Evaluation of the compound's potential toxic effects on various cell lines to determine its therapeutic window.

  • Mechanism of Action Studies: Elucidation of the potential signaling pathways through which the compound exerts its biological effects, with a primary focus on the NF-κB pathway, a key regulator of inflammation.[1][2][3][4][5]

Data Presentation

Table 1: Hypothetical Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
Concentration (µM)NO Production (% Inhibition)TNF-α Secretion (% Inhibition)IL-6 Secretion (% Inhibition)
115.2 ± 2.112.5 ± 1.810.3 ± 2.5
535.8 ± 3.531.2 ± 2.928.9 ± 3.1
1058.4 ± 4.255.7 ± 3.851.6 ± 4.0
2575.1 ± 5.172.3 ± 4.568.4 ± 4.8
5088.9 ± 3.985.6 ± 3.281.2 ± 3.7
IC₅₀ (µM) 8.7 9.5 11.2

Data are presented as mean ± standard deviation of three independent experiments. IC₅₀ values are calculated from dose-response curves.

Table 2: Hypothetical Cytotoxicity of this compound
Cell LineConcentration (µM)Cell Viability (%)
RAW 264.7 198.5 ± 1.2
1095.2 ± 2.5
5089.7 ± 3.1
10075.4 ± 4.2
IC₅₀ (µM) >100
HEK293 199.1 ± 0.9
1097.8 ± 1.5
5092.3 ± 2.8
10080.1 ± 3.5
IC₅₀ (µM) >100

Cell viability was assessed using the MTT assay after 24 hours of treatment. Data are presented as mean ± standard deviation of three independent experiments.

Experimental Protocols

Protocol 1: In-Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory effects of this compound by measuring the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6][7][8]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[9]

  • Compound Treatment: The following day, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (DMSO) should be included.

  • LPS Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Assay (Griess Test):

    • After the incubation period, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to each sample.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[6]

    • Calculate the percentage inhibition of cytokine secretion compared to the LPS-stimulated control.

Protocol 2: In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic potential of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]

Materials:

  • RAW 264.7 and HEK293 cell lines

  • DMEM and appropriate growth media

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 and HEK293 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Compound Ethyl 8-(2-ethoxyphenyl) -8-oxooctanoate Compound->IKK_complex Inhibits? Compound->NFkB_nuc Inhibits? DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes Transcription IkB_NFkB IkB_NFkB->IkB Releases IkB_NFkB->NFkB G cluster_assays Assays start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 96-well plate culture->seed adhere Overnight Adherence seed->adhere pretreat Pre-treat with Compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate griess Griess Assay for NO incubate->griess elisa ELISA for Cytokines (TNF-α, IL-6) incubate->elisa mtt MTT Assay for Cytotoxicity incubate->mtt data_analysis Data Analysis griess->data_analysis elisa->data_analysis mtt->data_analysis end End data_analysis->end

References

Application Note: Derivatization of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the derivatization of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate, a long-chain aromatic keto-ester, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its molecular weight and the presence of a ketone functional group, direct GC-MS analysis of this compound can be challenging, often resulting in poor chromatographic peak shape and thermal degradation. Derivatization via oximation followed by silylation is presented as a robust method to enhance volatility and thermal stability, thereby improving analytical accuracy and sensitivity. This document outlines the necessary reagents, step-by-step experimental procedures, and expected outcomes, including hypothetical quantitative data and mass spectra for the derivatized analyte.

Introduction

This compound is a molecule of interest in various research and development sectors, including drug discovery and materials science. Accurate and reliable quantification of this and structurally similar compounds is crucial for reaction monitoring, purity assessment, and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. However, direct analysis of molecules with polar functional groups, such as ketones, and high boiling points can be problematic.

Derivatization is a chemical modification process that converts an analyte into a more volatile and thermally stable derivative, making it more amenable to GC-MS analysis.[1] For keto-esters like this compound, a two-step derivatization process is often employed:

  • Oximation: The ketone carbonyl group is reacted with an oximating agent, such as hydroxylamine hydrochloride or O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), to form an oxime.[2] This step prevents enolization and protects the ketone functionality.

  • Silylation: Any remaining active hydrogens, though less critical for this specific molecule unless hydrolysis of the ester occurs, can be replaced by a trimethylsilyl (TMS) group using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]

This two-step approach significantly improves the chromatographic behavior of the analyte, leading to sharper peaks, reduced tailing, and more reproducible retention times.

Experimental Protocols

Materials and Reagents
  • This compound (Standard)

  • Pyridine (Anhydrous)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate (GC grade)

  • Nitrogen gas, high purity

  • Glass reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Sample Preparation and Derivatization Protocol
  • Standard Solution Preparation: Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL.

  • Oximation:

    • Pipette 100 µL of the standard solution into a 2 mL reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in anhydrous pyridine.

    • Seal the vial tightly and heat at 60°C for 60 minutes.

    • Cool the vial to room temperature.

  • Silylation:

    • To the cooled vial containing the oxime derivative, add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

GC-MS Parameters

The following are representative GC-MS parameters and may require optimization for your specific instrument and column:

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 150°C for 2 min, ramp to 300°C at 15°C/min, hold for 10 min
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 50-600
Solvent Delay5 min

Data Presentation

The following table summarizes the hypothetical quantitative data for the underivatized and derivatized this compound. This data is for illustrative purposes to demonstrate the expected improvement in analytical performance.

AnalyteRetention Time (min)Peak ShapeSignal-to-Noise Ratio
This compound (Underivatized)18.5 (Broad, Tailing)PoorLow
This compound (Oxime-TMS Derivative)21.2 (Sharp, Symmetrical)ExcellentHigh

Mandatory Visualization

Derivatization_Workflow cluster_Preparation Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Analyte This compound in Ethyl Acetate Evaporation Evaporation under N2 Analyte->Evaporation Oximation Oximation (NH2OH.HCl in Pyridine, 60°C) Evaporation->Oximation Silylation Silylation (BSTFA + 1% TMCS, 70°C) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

Derivatization_Reaction Analyte This compound (Ketone functionality) Oxime Oxime Derivative (Increased stability) Analyte->Oxime + NH2OH.HCl TMS_Oxime TMS-Oxime Derivative (Increased volatility and stability) Oxime->TMS_Oxime + BSTFA

Caption: Two-step derivatization reaction of the target analyte.

Discussion

The derivatization protocol outlined in this application note provides a reliable method to overcome the challenges associated with the GC-MS analysis of this compound. The oximation step effectively protects the ketone group, preventing thermal degradation and unwanted side reactions in the hot injector port. The subsequent silylation, while primarily targeting active hydrogens, ensures that the resulting derivative is highly volatile and thermally stable.

The expected outcome is a significant improvement in chromatographic performance, characterized by a sharper, more symmetrical peak and an increased signal-to-noise ratio. This leads to lower limits of detection (LOD) and quantification (LOQ), as well as improved accuracy and precision of quantitative measurements.

The mass spectrum of the derivatized compound will be different from the parent molecule. The molecular ion peak will be shifted to a higher m/z value corresponding to the addition of the oxime and TMS groups. The fragmentation pattern will also be altered, providing characteristic ions that can be used for structural confirmation and selective ion monitoring (SIM) for enhanced sensitivity.

Conclusion

The two-step oximation and silylation derivatization is a highly effective strategy for the GC-MS analysis of this compound and other structurally related aromatic keto-esters. This method enhances the volatility and thermal stability of the analyte, leading to improved chromatographic performance and more reliable quantitative results. The protocols and information provided in this application note serve as a valuable resource for researchers and scientists working with this class of compounds.

References

Application Notes and Protocols: Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate, a versatile intermediate in organic synthesis. Due to the limited direct literature on this specific compound, this document outlines a plausible synthetic protocol and explores potential applications based on the established reactivity and biological activity of structurally related aryl keto-esters and long-chain ketones.

Overview and Potential Applications

This compound is a functionalized long-chain keto-ester. The presence of the aromatic ketone, the ethoxy substituent on the phenyl ring, and the terminal ethyl ester offer multiple reactive sites for further chemical transformations. Aryl ketones and related structures are significant synthons in the creation of heterocyclic compounds and are recognized as important structural motifs in bioactive molecules and pharmaceuticals.

Potential applications based on analogous structures include:

  • Antimicrobial Drug Development: Structurally similar β-keto esters have been investigated for their antibacterial and antifungal properties. These compounds can act as mimics of natural signaling molecules in bacteria, potentially inhibiting processes like quorum sensing, which is crucial for biofilm formation and pathogenicity.

  • Intermediates for Active Pharmaceutical Ingredients (APIs): The aryl ketone moiety is a versatile precursor for the synthesis of various heterocyclic systems and other complex molecular architectures found in APIs. For instance, aryl ketones are used in the synthesis of 2-aminothiazoles and 2-phenyl pyridines, which are core structures in some anti-inflammatory drugs and kinase inhibitors.

  • Scaffolds for Combinatorial Chemistry: The multiple functional groups allow for the derivatization of the core structure, making it a suitable scaffold for generating libraries of compounds for high-throughput screening in drug discovery.

Physicochemical Properties (Predicted)

A summary of the predicted and known properties of the target compound and its close analogs is presented below.

PropertyValueSource/Analogy
IUPAC Name This compound-
CAS Number 898757-48-7Fluorochem
Molecular Formula C₁₈H₂₆O₄-
Molecular Weight 306.40 g/mol -
Appearance Predicted: Colorless to pale yellow oilAnalogy with similar long-chain esters and ketones
Boiling Point Predicted: > 400 °C at 760 mmHgAnalogy with similar molecular weight aryl ketones
Solubility Soluble in common organic solvents (DCM, EtOAc, THF)General solubility of similar organic compounds

Proposed Synthesis Protocol

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction between ethoxybenzene and a suitable acylating agent derived from suberic acid monoethyl ester.

Synthesis of the Acylating Agent: Mono-ethyl suberoyl chloride

Reaction: Suberic acid is first converted to its mono-ethyl ester, followed by chlorination of the remaining carboxylic acid to form the acyl chloride.

Protocol:

  • Monoesterification of Suberic Acid:

    • To a solution of suberic acid (1 equivalent) in excess ethanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain mono-ethyl suberate.

  • Formation of the Acyl Chloride:

    • To a solution of mono-ethyl suberate (1 equivalent) in anhydrous dichloromethane, add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Add a catalytic amount of anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude mono-ethyl suberoyl chloride, which can be used in the next step without further purification.

Friedel-Crafts Acylation

Reaction: Ethoxybenzene is acylated with mono-ethyl suberoyl chloride in the presence of a Lewis acid catalyst.

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane at 0 °C, add a solution of mono-ethyl suberoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise.

  • After stirring for 15 minutes, add a solution of ethoxybenzene (1 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound.

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Volume/Mass
Mono-ethyl suberoyl chloride220.701.0102.21 g
Ethoxybenzene122.171.0101.22 g
Anhydrous AlCl₃133.341.2121.60 g
Anhydrous Dichloromethane---50 mL

Visualized Synthetic Pathway and Workflow

Synthesis_Pathway cluster_step1 Step 1: Acylating Agent Synthesis cluster_step2 Step 2: Friedel-Crafts Acylation Suberic_Acid Suberic Acid Mono_ethyl_suberate Mono-ethyl suberate Suberic_Acid->Mono_ethyl_suberate EtOH, H₂SO₄ (cat.) Reflux Mono_ethyl_suberoyl_chloride Mono-ethyl suberoyl chloride Mono_ethyl_suberate->Mono_ethyl_suberoyl_chloride (COCl)₂, DMF (cat.) DCM, 0 °C to rt Target_Molecule This compound Mono_ethyl_suberoyl_chloride->Target_Molecule AlCl₃, DCM 0 °C to rt Ethoxybenzene Ethoxybenzene Experimental_Workflow Start Start: Friedel-Crafts Reaction Setup Reaction 1. Add AlCl₃ to DCM at 0 °C 2. Add Acyl Chloride 3. Add Ethoxybenzene 4. Stir at rt for 4-6h Start->Reaction Workup 1. Quench with ice/HCl 2. Separate layers 3. Extract aqueous layer with DCM Reaction->Workup Washing 1. Wash with NaHCO₃ (aq) 2. Wash with Brine 3. Dry over Na₂SO₄ Workup->Washing Purification 1. Concentrate under reduced pressure 2. Column Chromatography (Silica Gel) Washing->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis End Pure Product Analysis->End Downstream_Reactions cluster_ketone Ketone Modifications cluster_ester Ester Modifications Intermediate This compound Reduction Reduction to Alcohol Intermediate->Reduction e.g., NaBH₄ Reductive_Amination Reductive Amination Intermediate->Reductive_Amination 1. Amine 2. Reducing Agent Heterocycle_Formation Heterocycle Formation (e.g., Pyrazole) Intermediate->Heterocycle_Formation e.g., Hydrazine Hydrolysis Hydrolysis to Carboxylic Acid Intermediate->Hydrolysis e.g., LiOH Reduction_Ester Reduction to Alcohol Intermediate->Reduction_Ester e.g., LiAlH₄ Amidation Amidation Hydrolysis->Amidation 1. Activating Agent 2. Amine

Application Notes and Protocols: Synthesis and Utility of Ethyl 8-chloro-6-oxooctanoate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic applications of ethyl 8-chloro-6-oxooctanoate and similar keto-esters, with a focus on their utility in the synthesis of biologically active molecules. Detailed experimental protocols for key transformations are provided, along with quantitative data to facilitate reproducibility and adaptation in a research and development setting.

Application: Synthesis of α-Lipoic Acid

Ethyl 8-chloro-6-oxooctanoate is a key intermediate in the synthesis of α-lipoic acid, a potent antioxidant with therapeutic applications in diabetic neuropathy and other conditions associated with oxidative stress. The synthetic route involves a series of transformations including reduction of the ketone, chlorination of the resulting alcohol, and subsequent introduction of the disulfide bridge.

Experimental Workflow for α-Lipoic Acid Synthesis

Alpha-Lipoic Acid Synthesis Workflow start Ethyl 8-chloro-6-oxooctanoate step1 Reduction (e.g., NaBH4) start->step1 intermediate1 Ethyl 8-chloro-6-hydroxyoctanoate step1->intermediate1 step2 Chlorination (e.g., SOCl2) intermediate1->step2 intermediate2 Ethyl 6,8-dichlorooctanoate step2->intermediate2 step3 Disulfide Formation (e.g., Na2S/S) intermediate2->step3 intermediate3 Ethyl lipoate step3->intermediate3 step4 Hydrolysis (e.g., NaOH, then H+) intermediate3->step4 end α-Lipoic Acid step4->end

Caption: Synthetic workflow for α-lipoic acid from ethyl 8-chloro-6-oxooctanoate.

Quantitative Data for α-Lipoic Acid Synthesis
Step No.ReactionStarting MaterialProductTypical Yield (%)
1ReductionEthyl 8-chloro-6-oxooctanoateEthyl 8-chloro-6-hydroxyoctanoate~80-90%
2ChlorinationEthyl 8-chloro-6-hydroxyoctanoateEthyl 6,8-dichlorooctanoate~85-95%
3Disulfide FormationEthyl 6,8-dichlorooctanoateEthyl lipoate~60-70%
4HydrolysisEthyl lipoateα-Lipoic Acid>95%
Detailed Experimental Protocols

Step 1: Reduction of Ethyl 8-chloro-6-oxooctanoate

  • Objective: To reduce the ketone functionality of ethyl 8-chloro-6-oxooctanoate to a secondary alcohol.

  • Materials:

    • Ethyl 8-chloro-6-oxooctanoate

    • Sodium borohydride (NaBH₄)

    • Ethanol (95%)

    • Deionized water

    • Ammonium hydroxide solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve ethyl 8-chloro-6-oxooctanoate in 95% ethanol in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at approximately 20°C.

    • In a separate beaker, prepare a solution of sodium borohydride in deionized water.

    • Slowly add the sodium borohydride solution dropwise to the stirred solution of the keto-ester.

    • After the addition is complete, add concentrated ammonium hydroxide to the reaction mixture.

    • Continue stirring at room temperature for 30 minutes.

    • Pour the reaction mixture into deionized water and extract with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 8-chloro-6-hydroxyoctanoate.

    • The crude product can be purified by vacuum distillation.

Step 2: Chlorination of Ethyl 8-chloro-6-hydroxyoctanoate

  • Objective: To convert the hydroxyl group of ethyl 8-chloro-6-hydroxyoctanoate to a chloride.

  • Materials:

    • Ethyl 8-chloro-6-hydroxyoctanoate

    • Thionyl chloride (SOCl₂)

    • Anhydrous benzene

    • Pyridine (catalytic amount)

    • Ice-water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of thionyl chloride in anhydrous benzene containing a catalytic amount of pyridine, add a solution of ethyl 8-chloro-6-hydroxyoctanoate in anhydrous benzene dropwise with stirring.

    • After the addition, gently reflux the reaction mixture for 1 hour.

    • Cool the mixture and carefully pour it into ice-water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent by distillation.

    • The resulting crude ethyl 6,8-dichlorooctanoate is purified by vacuum distillation.

Step 3: Synthesis of Ethyl Lipoate (Disulfide Formation)

  • Objective: To form the 1,2-dithiolane ring from the dichloro intermediate.

  • Materials:

    • Ethyl 6,8-dichlorooctanoate

    • Sodium sulfide (Na₂S)

    • Sulfur powder

    • Tetrabutylammonium bromide (phase transfer catalyst)

    • Water

    • Toluene

  • Procedure:

    • Prepare a sodium disulfide solution by dissolving sodium sulfide and sulfur in water with heating.

    • In a reaction vessel, add ethyl 6,8-dichlorooctanoate, water, and tetrabutylammonium bromide.

    • Heat the mixture to 82-84°C with stirring.

    • Slowly add the sodium disulfide solution dropwise to the reaction mixture.

    • After the addition, continue the reaction for 5 hours.

    • Cool the mixture to 65°C and allow the layers to separate.

    • The organic layer containing ethyl lipoate is separated. The aqueous layer can be extracted with toluene to recover more product.

Step 4: Hydrolysis of Ethyl Lipoate to α-Lipoic Acid

  • Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid.

  • Materials:

    • Ethyl lipoate

    • Sodium hydroxide (NaOH)

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • To a solution of ethyl lipoate, add an aqueous solution of sodium hydroxide.

    • Heat the mixture with stirring to effect hydrolysis.

    • After the reaction is complete (monitored by TLC), cool the solution and acidify with hydrochloric acid to precipitate the crude α-lipoic acid.

    • The crude product is collected by filtration and can be purified by recrystallization.

Application: Synthesis of Pyrazolone Derivatives

β-Keto-esters like ethyl 8-chloro-6-oxooctanoate are versatile precursors for the synthesis of heterocyclic compounds. One such application is the Knorr pyrazole synthesis, which involves the condensation of a β-keto-ester with a hydrazine to form a pyrazolone ring system. Pyrazolones are important scaffolds in medicinal chemistry, exhibiting a range of biological activities.

Generalized Experimental Workflow for Pyrazolone Synthesis

Pyrazolone Synthesis Workflow start Ethyl 8-chloro-6-oxooctanoate step1 Condensation/ Cyclization start->step1 reagent Hydrazine Hydrate reagent->step1 end 5-(2-chloroethyl)-3-propyl-1H-pyrazol-5(4H)-one (and tautomer) step1->end

Caption: Generalized workflow for the synthesis of a pyrazolone derivative.

Detailed Experimental Protocol (Generalized)
  • Objective: To synthesize a pyrazolone derivative from ethyl 8-chloro-6-oxooctanoate using the Knorr pyrazole synthesis.

  • Materials:

    • Ethyl 8-chloro-6-oxooctanoate

    • Hydrazine hydrate

    • 1-Propanol

    • Glacial acetic acid (catalytic amount)

    • Deionized water

    • Ethyl acetate

    • Hexane

  • Procedure:

    • In a suitable reaction vial, combine ethyl 8-chloro-6-oxooctanoate and hydrazine hydrate (typically a 2-fold molar excess).

    • Add 1-propanol as a solvent and a few drops of glacial acetic acid as a catalyst.

    • Heat the reaction mixture to approximately 100°C with stirring for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexane).

    • Once the starting material is consumed, add deionized water to the hot reaction mixture to induce precipitation of the product.

    • Allow the mixture to cool slowly to room temperature with continued stirring.

    • Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and air dry.

    • The crude product can be further purified by recrystallization from a suitable solvent system.

Biological Signaling Pathways of α-Lipoic Acid

α-Lipoic acid exerts its biological effects through the modulation of several key signaling pathways, primarily related to its antioxidant and anti-inflammatory properties.

Antioxidant Signaling Pathway (Nrf2 Activation)

α-Lipoic acid can induce the expression of antioxidant enzymes by activating the Nrf2 signaling pathway.

Nrf2 Activation Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ala α-Lipoic Acid keap1 Keap1 ala->keap1 Inactivates nrf2 Nrf2 keap1->nrf2 Inhibition ub Ubiquitination & Degradation nrf2->ub normally nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes Activates Transcription NF-kB Inhibition Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α) ikk IKK Complex stimulus->ikk Activates ikb IκBα ikk->ikb Phosphorylates for Degradation nfkb NF-κB ikb->nfkb Sequesters nucleus Nucleus nfkb->nucleus Translocation ala α-Lipoic Acid ala->ikk Inhibits genes Pro-inflammatory Genes (e.g., COX-2, iNOS)

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate.

Experimental Workflow Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Preparation of the Acylating Agent: Suberic acid monoethyl ester is converted to its corresponding acyl chloride, mono-ethyl suberoyl chloride.

  • Friedel-Crafts Acylation: Phenetole (2-ethoxybenzene) is acylated with mono-ethyl suberoyl chloride in the presence of a Lewis acid catalyst to yield the target product.

Synthesis_Workflow cluster_step1 Step 1: Acylating Agent Preparation cluster_step2 Step 2: Friedel-Crafts Acylation A Suberic Acid Monoethyl Ester C Mono-ethyl Suberoyl Chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) B->C F This compound (Ortho Product) C->F Acylation D Phenetole D->F E Lewis Acid (e.g., AlCl₃) E->F G Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate (Para Isomer) F->G Isomeric Mixture

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on optimizing the yield of the desired ortho isomer.

Problem Potential Cause Recommended Solution
Low Overall Yield of Acylated Products Incomplete reaction.- Ensure all reactants and solvents are anhydrous. Lewis acids like AlCl₃ are extremely sensitive to moisture. - Increase the reaction time or temperature. Monitor the reaction progress by TLC or GC. - Use a stoichiometric amount of the Lewis acid catalyst, as the product ketone can form a complex with it.[1][2]
Deactivation of the catalyst.- Use fresh, high-purity Lewis acid. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Sub-optimal reaction temperature.- For Friedel-Crafts acylation, the temperature should be carefully controlled. Start at a low temperature (e.g., 0 °C) during the addition of reactants and then allow the reaction to proceed at room temperature or with gentle heating.
Low Ratio of Ortho to Para Isomer Steric hindrance at the ortho position.- The ethoxy group of phenetole directs acylation to both the ortho and para positions. The para product is often the major isomer due to less steric hindrance. - The choice of Lewis acid can influence the ortho/para ratio. Experiment with different Lewis acids (e.g., SnCl₄, TiCl₄, ZnCl₂) to optimize for the ortho product.[3][4]
Reaction temperature is too high.- Higher temperatures can sometimes favor the thermodynamically more stable para isomer. Running the reaction at lower temperatures may improve the yield of the ortho product.
Formation of Significant Side Products O-Acylation: Acylation on the oxygen of the ethoxy group.- This is more likely with phenols but can occur with alkoxybenzenes under certain conditions. Using a stronger Lewis acid and appropriate solvent can favor C-acylation.
Polyacylation: Introduction of more than one acyl group onto the aromatic ring.- Friedel-Crafts acylation is generally less prone to polyacylation than alkylation because the acyl group deactivates the aromatic ring to further substitution.[1][2] However, if observed, using a milder Lewis acid or shorter reaction times may help.
De-ethylation: Cleavage of the ethyl group from the ethoxy substituent.- Strong Lewis acids and high temperatures can lead to the dealkylation of alkoxybenzenes. Use the mildest possible reaction conditions to achieve the desired transformation.
Hydrolysis of the Ester: The ethyl ester group is hydrolyzed during workup.- Ensure the aqueous workup is performed under neutral or slightly acidic conditions. Avoid strongly basic conditions which can saponify the ester.
Difficult Purification of the Ortho Isomer Similar polarity of ortho and para isomers.- The ortho and para isomers often have very similar polarities, making separation by standard column chromatography challenging.[5][6] - Use a high-performance flash chromatography system with a long column and a shallow solvent gradient. - Fractional distillation under high vacuum may be an option if the boiling points of the isomers are sufficiently different.[5] - Preparative HPLC is a viable but more expensive option for obtaining high-purity ortho isomer.

Frequently Asked Questions (FAQs)

Q1: What is the best Lewis acid to use for this reaction to maximize the yield of the ortho isomer?

A1: While aluminum trichloride (AlCl₃) is a common and potent Lewis acid for Friedel-Crafts acylation, it may not always provide the best ortho/para selectivity.[1] For ortho-selective acylation of activated rings like phenetole, exploring other Lewis acids such as tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), or zinc chloride (ZnCl₂) is recommended.[3][4] The optimal catalyst should be determined empirically for this specific reaction.

Q2: How can I prepare the acylating agent, mono-ethyl suberoyl chloride?

A2: Mono-ethyl suberoyl chloride can be prepared from suberic acid monoethyl ester by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[7] The reaction is typically performed in an inert solvent like dichloromethane or toluene. It is crucial to perform this reaction under anhydrous conditions and to remove any excess chlorinating agent before proceeding with the Friedel-Crafts acylation.

Q3: What are the key parameters to control during the Friedel-Crafts acylation step?

A3: The key parameters to control are:

  • Anhydrous Conditions: All glassware, solvents, and reactants must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

  • Temperature: The reaction should be initiated at a low temperature (e.g., 0 °C) during the addition of the acyl chloride and Lewis acid to control the initial exotherm. The reaction can then be allowed to warm to room temperature or be gently heated to drive it to completion.

  • Stoichiometry of the Lewis Acid: A stoichiometric amount of the Lewis acid is often required because the product ketone can form a complex with the catalyst, rendering it inactive.[1][2]

  • Reaction Time: The reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal reaction time and avoid the formation of degradation products.

Q4: How can I effectively separate the ortho and para isomers of the product?

A4: The separation of ortho and para isomers can be challenging due to their similar physical properties.[5][6]

  • Column Chromatography: A long chromatography column with a high surface area stationary phase (silica gel) and a carefully optimized eluent system (e.g., a shallow gradient of ethyl acetate in hexanes) can improve separation.

  • Fractional Distillation: If the boiling points of the two isomers are sufficiently different, fractional distillation under high vacuum can be an effective method for separation on a larger scale.[5]

  • Crystallization: It may be possible to selectively crystallize one of the isomers from a suitable solvent system. This often requires careful screening of various solvents and temperature profiles.

Experimental Protocols

Protocol 1: Preparation of Mono-ethyl Suberoyl Chloride

Materials:

  • Suberic acid monoethyl ester

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve suberic acid monoethyl ester (1 equivalent) in anhydrous DCM.

  • Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases. Monitor the reaction by observing the disappearance of the starting material by TLC.

  • After the reaction is complete, carefully remove the excess thionyl chloride and DCM under reduced pressure.

  • The resulting crude mono-ethyl suberoyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

Materials:

  • Mono-ethyl suberoyl chloride

  • Phenetole (2-ethoxybenzene)

  • Aluminum trichloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend aluminum trichloride (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve mono-ethyl suberoyl chloride (1 equivalent) and phenetole (1 equivalent) in anhydrous DCM.

  • Slowly add the solution of the acyl chloride and phenetole to the AlCl₃ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the ortho and para isomers.

Logical Relationships for Troubleshooting

Troubleshooting_Logic cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions LowYield Low Overall Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Moisture Moisture Contamination LowYield->Moisture WrongTemp Sub-optimal Temperature LowYield->WrongTemp CatalystIssue Catalyst Deactivation/ Incorrect Stoichiometry LowYield->CatalystIssue PoorSelectivity Low Ortho/Para Ratio PoorSelectivity->WrongTemp Sterics Steric Hindrance PoorSelectivity->Sterics ChangeCatalyst Screen Different Lewis Acids PoorSelectivity->ChangeCatalyst SideProducts Significant Side Products O_Acylation O-Acylation SideProducts->O_Acylation Dealkylation De-ethylation SideProducts->Dealkylation EsterHydrolysis Ester Hydrolysis SideProducts->EsterHydrolysis PurificationIssues Difficult Purification IsomerPolarity Similar Isomer Polarity PurificationIssues->IsomerPolarity OptimizeTimeTemp Optimize Reaction Time and Temperature IncompleteReaction->OptimizeTimeTemp DryReagents Use Anhydrous Reagents/ Inert Atmosphere Moisture->DryReagents WrongTemp->OptimizeTimeTemp CheckCatalyst Use Fresh Catalyst/ Adjust Stoichiometry CatalystIssue->CheckCatalyst Sterics->ChangeCatalyst OptimizePurification Optimize Chromatography/ Consider Distillation IsomerPolarity->OptimizePurification O_Acylation->ChangeCatalyst Dealkylation->OptimizeTimeTemp ControlWorkup Control Workup pH EsterHydrolysis->ControlWorkup

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Solubility Issues for Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with "Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate" and other poorly water-soluble compounds in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My "this compound" is not dissolving in my aqueous buffer. What are the initial steps I should take?

A1: When encountering solubility issues with a hydrophobic compound such as "this compound," it is crucial to systematically explore various solubilization strategies. Initial steps should include a thorough characterization of the compound's physicochemical properties and an assessment of the experimental conditions. Consider optimizing solvent composition, pH, and temperature. If these initial adjustments are insufficient, more advanced techniques such as the use of co-solvents, surfactants, or the preparation of solid dispersions may be necessary.[1][2][3][4]

Q2: What are the most common techniques to improve the solubility of poorly water-soluble compounds like "this compound"?

A2: Several methods are widely employed to enhance the aqueous solubility of poorly soluble drugs.[4] These techniques can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization), nanosuspension technology, and the use of solid dispersions.[1][2] Chemical modifications often involve pH adjustment, salt formation, and the use of solubilizing agents like co-solvents, surfactants, and cyclodextrins.[2][4][5]

Q3: How does pH adjustment affect the solubility of my compound?

A3: The solubility of ionizable compounds is significantly influenced by the pH of the aqueous solution. For a compound with acidic or basic functional groups, adjusting the pH can convert it into a more soluble salt form. It is essential to determine the pKa of your compound to effectively utilize pH modification for solubilization.

Q4: When should I consider using a co-solvent?

A4: The use of co-solvents is a common and effective strategy to increase the solubility of nonpolar compounds in aqueous solutions.[5] Co-solvents, which are water-miscible organic solvents, work by reducing the polarity of the aqueous environment, thereby increasing the solubility of hydrophobic solutes. This technique is particularly useful in early-stage research and for the formulation of parenteral dosage forms.[2][5]

Q5: What are the advantages and disadvantages of using surfactants?

A5: Surfactants enhance solubility by forming micelles that encapsulate the hydrophobic drug molecules, effectively increasing their concentration in the aqueous phase.[4] They are highly effective at low concentrations. However, potential disadvantages include cellular toxicity and interference with biological assays at higher concentrations. The choice of surfactant (anionic, cationic, non-ionic) and its concentration must be carefully optimized for each specific application.[4]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution.

Possible Cause: The initial solvent used to dissolve the compound is not fully miscible with the final aqueous buffer, or the final concentration of the compound exceeds its solubility limit in the mixed solvent system.

Troubleshooting Steps:

  • Select a Miscible Co-solvent: Ensure the organic solvent used for initial dissolution is fully miscible with water. Commonly used co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).[5]

  • Optimize Co-solvent Concentration: Determine the minimum amount of co-solvent required to maintain solubility at the desired final concentration. High concentrations of organic solvents can be toxic to cells or interfere with assays.

  • Stepwise Dilution: Add the concentrated stock solution to the aqueous buffer in a stepwise manner with vigorous vortexing or sonication to facilitate mixing and prevent localized precipitation.

Issue 2: Low and inconsistent results in biological assays.

Possible Cause: Poor aqueous solubility can lead to an overestimation of the compound's concentration in the dissolved fraction, leading to inaccurate and variable results. The undissolved compound may also interfere with assay components.

Troubleshooting Steps:

  • Verify Solubility Limit: Experimentally determine the solubility of "this compound" in your specific assay buffer.

  • Employ Solubilization Techniques: Utilize one of the solubility enhancement techniques detailed in the experimental protocols below.

  • Incorporate Filtration: After preparing the solution, filter it through a 0.22 µm filter to remove any undissolved particles before adding it to the assay.

Quantitative Data Summary

Due to the lack of specific experimental data for "this compound," the following table provides a generalized representation of how solubility data for a poorly water-soluble compound might be presented.

Solubilization MethodVehicle/Solvent SystemCompound Concentration (µg/mL)Observations
Control Deionized Water< 1Insoluble
pH Adjustment pH 9.0 Buffer5Slight improvement
Co-solvency 10% DMSO in PBS50Clear solution
Surfactant 1% Tween-80 in Water100Clear solution, micellar
Cyclodextrin 10% HP-β-CD in Water250Clear solution, inclusion complex

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent
  • Stock Solution Preparation: Prepare a high-concentration stock solution of "this compound" in a water-miscible organic solvent (e.g., DMSO, ethanol).

  • Serial Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., PBS, cell culture media).

  • Equilibration: Gently mix the solutions and allow them to equilibrate for a specified period (e.g., 2 hours) at a controlled temperature.

  • Observation and Quantification: Visually inspect for any precipitation. Quantify the amount of dissolved compound using a suitable analytical method such as HPLC or UV-Vis spectroscopy after filtering the solution.

Protocol 2: Solubility Enhancement using a Surfactant
  • Surfactant Solution Preparation: Prepare a series of aqueous solutions with varying concentrations of a suitable surfactant (e.g., Tween-80, Poloxamer 188).

  • Compound Addition: Add an excess amount of "this compound" to each surfactant solution.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation and Analysis: Centrifuge the samples to pellet the undissolved compound. Collect the supernatant, filter it, and analyze the concentration of the dissolved compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Method cluster_analysis Analysis start Start stock Prepare Stock Solution (e.g., in DMSO) start->stock co_solvent Co-solvent Method stock->co_solvent surfactant Surfactant Method stock->surfactant cyclodextrin Cyclodextrin Method stock->cyclodextrin equilibration Equilibration co_solvent->equilibration surfactant->equilibration cyclodextrin->equilibration filtration Filtration (0.22 µm) equilibration->filtration quantification Quantification (e.g., HPLC) filtration->quantification end End quantification->end

Caption: Experimental workflow for enhancing and quantifying compound solubility.

troubleshooting_logic cluster_problem Problem Identification cluster_initial_steps Initial Checks cluster_advanced_solutions Advanced Strategies cluster_outcome Outcome start Solubility Issue Identified check_solvent Check Solvent Miscibility start->check_solvent check_conc Verify Final Concentration start->check_conc check_ph Adjust pH start->check_ph soluble Soluble? check_solvent->soluble check_conc->soluble check_ph->soluble use_cosolvent Optimize Co-solvent % use_cosolvent->soluble use_surfactant Incorporate Surfactant use_surfactant->soluble solid_dispersion Prepare Solid Dispersion solid_dispersion->soluble soluble->use_cosolvent No soluble->use_surfactant No soluble->solid_dispersion No yes Proceed with Experiment soluble->yes Yes end yes->end no Re-evaluate Strategy no->start

Caption: Troubleshooting logic for addressing compound solubility issues.

References

Technical Support Center: Synthesis of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

1. Low Yield of the Desired Product

Question: We are observing a low yield of this compound. What are the potential causes and how can we optimize the reaction?

Answer: A low yield can stem from several factors related to the Friedel-Crafts acylation reaction. Here are the primary considerations:

  • Purity of Starting Materials: Ensure that the starting materials, particularly ethoxybenzene (phenetole) and the acylating agent (e.g., ethyl 8-chloro-8-oxooctanoate or suberic anhydride), are of high purity. Impurities in the starting materials can lead to side reactions and a lower yield of the desired product.

  • Lewis Acid Catalyst Activity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly moisture-sensitive. Ensure that the catalyst is fresh and handled under anhydrous conditions to maintain its activity. Deactivated catalyst will result in incomplete conversion.[1][2]

  • Reaction Temperature: Friedel-Crafts acylation is sensitive to temperature. Running the reaction at too low a temperature can lead to a sluggish reaction and incomplete conversion. Conversely, excessively high temperatures can promote the formation of side products and decomposition. A typical temperature range for this type of reaction is between 0°C and room temperature.

  • Stoichiometry of Reactants: The molar ratio of the reactants is crucial. An excess of the aromatic compound (ethoxybenzene) is sometimes used to minimize polyacylation.[2] The amount of Lewis acid is also critical; typically, slightly more than one equivalent is used per mole of the acylating agent.

  • Inefficient Work-up: The work-up procedure is critical for isolating the product. Ensure that the reaction mixture is properly quenched (e.g., with ice-cold dilute acid) to decompose the aluminum chloride complex with the ketone product. Incomplete decomposition will lead to product loss during extraction.

2. Presence of a Major Isomeric Impurity

Question: Our analytical data (HPLC, GC-MS) shows a significant peak with the same mass as our product but a different retention time. We suspect it is an isomer. How can we identify and minimize it?

Answer: The most likely isomeric impurity is Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate . The ethoxy group on the benzene ring is an ortho-, para-directing group in electrophilic aromatic substitution. Therefore, the Friedel-Crafts acylation will produce a mixture of the ortho (desired) and para (impurity) isomers.

Identification:

  • NMR Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for distinguishing between the ortho and para isomers. The splitting patterns of the aromatic protons will be distinctly different. The ortho isomer will show a more complex splitting pattern due to the four adjacent aromatic protons, while the para isomer will exhibit a simpler AA'BB' system (two doublets).

  • Chromatographic Methods: As you have observed, HPLC and GC can separate the isomers. The identity of the peaks can be confirmed by running authentic standards of the ortho and para isomers if available.

Minimization and Removal:

  • Reaction Conditions: The ortho/para ratio can be influenced by the choice of solvent and Lewis acid. Experimenting with different solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) and Lewis acids (e.g., FeCl₃, SnCl₄) may alter the isomeric ratio.

  • Purification:

    • Column Chromatography: This is the most effective method for separating the ortho and para isomers on a laboratory scale. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation.

    • Crystallization: If the desired ortho isomer is a solid and has significantly different solubility from the para isomer in a particular solvent, fractional crystallization can be an effective purification method.

3. Observation of Higher Molecular Weight Impurities

Question: We are detecting impurities with a higher molecular weight than our target compound. What could these be?

Answer: Higher molecular weight impurities are likely due to polyacylation, where the product, this compound, undergoes a second Friedel-Crafts acylation. Although the ketone product is deactivated towards further substitution, this can occur under harsh reaction conditions (e.g., high temperature, excess acylating agent, or highly active catalyst).

Potential Polyacylated Products:

  • The second acylation will occur on the activated ethoxy-substituted ring at one of the remaining open positions.

Prevention:

  • Control Stoichiometry: Use a slight excess of ethoxybenzene relative to the acylating agent.

  • Moderate Reaction Conditions: Avoid high reaction temperatures and prolonged reaction times.

  • Order of Addition: Add the acylating agent slowly to a solution of ethoxybenzene and the Lewis acid to maintain a low concentration of the acylating agent throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: A common and practical synthetic route is the Friedel-Crafts acylation of ethoxybenzene (phenetole) with a derivative of suberic acid (octanedioic acid). A plausible two-step sequence is:

  • Conversion of suberic acid to its monoester mono-acid chloride, ethyl 8-chloro-8-oxooctanoate . This can be achieved by reacting suberic acid with an excess of thionyl chloride to form the diacid chloride, followed by reaction with one equivalent of ethanol. Alternatively, mono-esterification of suberic acid followed by conversion of the remaining carboxylic acid to the acid chloride.

  • Friedel-Crafts acylation of ethoxybenzene with ethyl 8-chloro-8-oxooctanoate in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.

Q2: What are the key starting materials and reagents, and what are their potential impurities?

A2:

Starting Material/Reagent Potential Impurities
Ethoxybenzene (Phenetole) Phenol, diethyl ether, unreacted starting materials from its synthesis (e.g., ethyl bromide, benzene).
Suberic Acid Other dicarboxylic acids (e.g., adipic acid, sebacic acid), residual solvents from purification.
Thionyl Chloride Hydrolysis products (HCl, SO₂), other chlorinating agents.
Ethanol Water, other alcohols (e.g., methanol).

| Aluminum Chloride (Anhydrous) | Hydrated aluminum chloride (inactive), iron salts. |

Q3: Which analytical techniques are recommended for monitoring the reaction and characterizing the final product and impurities?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive analysis.

Analytical TechniquePurpose
Thin Layer Chromatography (TLC) Rapid monitoring of reaction progress (disappearance of starting materials and appearance of products).
High-Performance Liquid Chromatography (HPLC) Quantitation of the main product and impurities, separation of isomers.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and byproducts by their mass spectra.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation of the final product and definitive identification of impurities, including isomers.[3][4]
Infrared (IR) Spectroscopy Confirmation of functional groups (e.g., ester and ketone carbonyls, aromatic C-H bonds).

Q4: What are some common issues during the work-up and purification stages?

A4:

  • Emulsion Formation: During the aqueous wash of the organic layer, emulsions can form, making phase separation difficult. To break emulsions, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent.

  • Incomplete Removal of Lewis Acid: Residual aluminum salts can complicate purification. Thorough washing with dilute acid and then water is necessary.

  • Product Oiling Out During Crystallization: If the product "oils out" instead of forming crystals, it may be due to the presence of impurities or cooling the solution too quickly. Try redissolving the oil in a slightly larger volume of hot solvent and allowing it to cool more slowly. Seeding with a small crystal of the pure product can also induce proper crystallization.[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 8-chloro-8-oxooctanoate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add suberic acid (1 equivalent).

  • Add thionyl chloride (2.5 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

  • Distill off the excess thionyl chloride under reduced pressure to obtain octanedioyl dichloride.

  • Cool the crude acid dichloride in an ice bath and add anhydrous ethanol (1 equivalent) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Purify the resulting ethyl 8-chloro-8-oxooctanoate by vacuum distillation.

Protocol 2: Friedel-Crafts Acylation to Synthesize this compound

  • In a dry, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and a dry solvent (e.g., dichloromethane).

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of ethyl 8-chloro-8-oxooctanoate (1 equivalent) and ethoxybenzene (1.2 equivalents) in the same dry solvent to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum complex.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_and_Impurity_Pathway cluster_start Starting Materials cluster_products Reaction Products & Impurities suberic_acid Suberic Acid acyl_chloride Ethyl 8-chloro- 8-oxooctanoate suberic_acid->acyl_chloride 1. SOCl₂ 2. Ethanol ethoxybenzene Ethoxybenzene main_product Ethyl 8-(2-ethoxyphenyl)- 8-oxooctanoate (Desired Product) ethoxybenzene->main_product Friedel-Crafts Acylation (ortho-attack) para_isomer Ethyl 8-(4-ethoxyphenyl)- 8-oxooctanoate (Isomeric Impurity) ethoxybenzene->para_isomer Friedel-Crafts Acylation (para-attack) unreacted_ethoxy Unreacted Ethoxybenzene ethoxybenzene->unreacted_ethoxy socl2 SOCl₂ ethanol Ethanol alcl3 AlCl₃ alcl3->main_product Friedel-Crafts Acylation (ortho-attack) alcl3->para_isomer Friedel-Crafts Acylation (para-attack) polyacylated Polyacylated Product (High MW Impurity) alcl3->polyacylated Side Reaction acyl_chloride->main_product Friedel-Crafts Acylation (ortho-attack) acyl_chloride->para_isomer Friedel-Crafts Acylation (para-attack) acyl_chloride->polyacylated Side Reaction unreacted_acyl Unreacted Acyl Chloride acyl_chloride->unreacted_acyl main_product->polyacylated Side Reaction

Caption: Synthetic pathway and potential impurity formation.

Experimental_Workflow start Start: Anhydrous AlCl₃ in Solvent addition Dropwise addition of Ethoxybenzene and Ethyl 8-chloro-8-oxooctanoate at 0°C start->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction quench Quench: Pour into ice/HCl reaction->quench extraction Liquid-Liquid Extraction quench->extraction wash Wash Organic Layer: 1. H₂O 2. NaHCO₃ (aq) 3. Brine extraction->wash dry_concentrate Dry (Na₂SO₄) and Concentrate wash->dry_concentrate purification Purification: Column Chromatography dry_concentrate->purification analysis Analysis: HPLC, GC-MS, NMR, IR purification->analysis end Final Product: Ethyl 8-(2-ethoxyphenyl)- 8-oxooctanoate analysis->end

References

Technical Support Center: Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring. In this specific synthesis, ethoxybenzene is acylated using an activated form of suberic acid monoester, such as ethyl 8-chloro-8-oxooctanoate (suberoyl chloride monoester), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Q2: What are the expected major side products in this reaction?

The primary side products are positional isomers of the desired product. The ethoxy group on the ethoxybenzene ring is an ortho-, para- directing group. Therefore, the acylation can occur at the ortho- or para- position relative to the ethoxy group.

  • Desired Product: this compound (ortho-isomer)

  • Major Side Product: Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate (para-isomer)

Due to steric hindrance from the bulky acylating agent, the para-isomer is often the major product.[1][2][3]

Q3: Are there other potential, less common side products?

Yes, other side reactions can occur, leading to different impurities:

  • Ether Cleavage: Strong Lewis acids like AlCl₃ can catalyze the cleavage of the ethyl ether bond on ethoxybenzene, leading to the formation of phenol.[4][5][6][7] This phenol could then be acylated, resulting in phenolic ketone impurities.

  • Hydrolysis of the Ester: While the ester group is generally stable under anhydrous Friedel-Crafts conditions, the presence of water during the reaction or workup can lead to hydrolysis of the ethyl ester, forming the corresponding carboxylic acid.[8][9][10][11]

  • Diacylation: Although the acyl group is deactivating and generally prevents further substitution, under harsh conditions, a second acylation on the aromatic ring could potentially occur, though this is less likely than in Friedel-Crafts alkylation.[12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired ortho-isomer and high yield of the para-isomer. The para position is sterically less hindered and electronically favored for acylation.[1][2][13]Optimize reaction conditions to favor ortho substitution. This may include using a milder Lewis acid, lower reaction temperatures, and exploring different solvents. Consider purification techniques like fractional distillation or chromatography to separate the isomers.
Presence of phenolic impurities in the final product. Cleavage of the ethoxy group on ethoxybenzene due to the strong Lewis acid catalyst.[4][5][6][7]Use a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂). Ensure the reaction is carried out at the lowest effective temperature. Minimize reaction time.
Detection of the corresponding carboxylic acid of the product. Hydrolysis of the ethyl ester group during the reaction or aqueous workup.[8][9][10][11]Ensure all reagents and glassware are thoroughly dried before the reaction. Perform the aqueous workup at low temperatures and minimize the time the product is in contact with acidic or basic aqueous solutions.
Complex mixture of products observed by GC-MS or NMR. A combination of the above side reactions, or potentially impure starting materials.Verify the purity of starting materials (ethoxybenzene and the acylating agent) before the reaction. Follow the recommended solutions for the specific side products identified.

Experimental Protocols

Protocol 1: Identification of Ortho- and Para- Isomers by GC-MS

Objective: To separate and identify the desired ortho-isomer from the para-isomer side product in a crude reaction mixture.

Methodology:

  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Instrument: Use a gas chromatograph equipped with a mass spectrometer detector. A non-polar capillary column (e.g., DB-5ms) is typically suitable for separating aromatic isomers.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

  • Data Analysis: The isomers will likely have very similar mass spectra due to identical molecular weights and fragmentation patterns. Identification will primarily rely on the difference in retention times. The para-isomer, being more symmetrical, may have a slightly different boiling point and therefore a different retention time than the ortho-isomer. Confirmation may require comparison with authenticated standards of each isomer.[14][15][16][17]

Protocol 2: Differentiation of Ortho- and Para- Isomers by ¹H NMR Spectroscopy

Objective: To distinguish between the ortho- and para-isomers of the acylated product using proton NMR.

Methodology:

  • Sample Preparation: Dissolve a purified sample (or a mixture of isomers) in a deuterated solvent (e.g., CDCl₃).

  • NMR Instrument: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Analysis: The aromatic region of the spectrum (typically δ 6.8-7.8 ppm) will be diagnostic.[18][19][20]

    • Para-isomer: Due to symmetry, the aromatic protons will appear as two distinct doublets (an AA'BB' system), each integrating to 2H.

    • Ortho-isomer: The aromatic protons will show a more complex splitting pattern, typically four distinct signals in the aromatic region, each integrating to 1H (e.g., a doublet, a triplet, a doublet of doublets, etc.). The coupling constants will also be characteristic of ortho, meta, and para relationships between the protons.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Ethoxybenzene Ethoxybenzene Desired Product This compound Ethoxybenzene->Desired Product Friedel-Crafts Acylation (ortho attack) Para-isomer Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate Ethoxybenzene->Para-isomer Friedel-Crafts Acylation (para attack) Ethyl 8-chloro-8-oxooctanoate Ethyl 8-chloro-8-oxooctanoate Ethyl 8-chloro-8-oxooctanoate->Desired Product Ethyl 8-chloro-8-oxooctanoate->Para-isomer Troubleshooting_Logic Start Problem Observed Low Ortho Yield Low Yield of Ortho-isomer Start->Low Ortho Yield Phenolic Impurities Phenolic Impurities Detected Start->Phenolic Impurities Carboxylic Acid Impurity Carboxylic Acid Detected Start->Carboxylic Acid Impurity Cause_Para Para-isomer Favored? Low Ortho Yield->Cause_Para Cause_Cleavage Ether Cleavage? Phenolic Impurities->Cause_Cleavage Cause_Hydrolysis Ester Hydrolysis? Carboxylic Acid Impurity->Cause_Hydrolysis Solution_Optimize Optimize Conditions: - Milder Lewis Acid - Lower Temperature Cause_Para->Solution_Optimize Yes Solution_Milder_Conditions Use Milder Conditions: - Milder Lewis Acid - Lower Temperature Cause_Cleavage->Solution_Milder_Conditions Yes Solution_Anhydrous Ensure Anhydrous Conditions & Careful Workup Cause_Hydrolysis->Solution_Anhydrous Yes

References

Improving the stability of "Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate" for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of "Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate" for use in various assays. The information provided is based on the chemical properties of related keto-ester compounds and general best practices for assay development.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the molecular formula C18H26O4. It belongs to the class of keto-esters, containing both a ketone and an ester functional group. While specific biological activities are not widely documented, compounds with similar structures are often investigated as potential enzyme inhibitors or modulators in drug discovery.

Q2: I am observing inconsistent results in my assay when using this compound. What could be the cause?

Inconsistent assay results, such as poor reproducibility or a decrease in signal over time, can be attributed to the instability of the compound under assay conditions. Keto-ester compounds can be susceptible to hydrolysis, which breaks down the molecule and reduces its effective concentration.[1][2]

Q3: How can I determine if my compound is degrading during the assay?

To assess the stability of this compound in your specific assay buffer, you can perform a time-course experiment. Incubate the compound in the assay buffer for different durations (e.g., 0, 1, 2, 4, and 24 hours) at the assay temperature.[3] Following incubation, analyze the samples by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to quantify the amount of the parent compound remaining.

Q4: What are the primary factors that can affect the stability of this compound?

Several factors can influence the stability of keto-ester compounds, including:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester group.[1]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Enzymes: The presence of esterases in biological samples (e.g., cell lysates, serum) can lead to rapid enzymatic degradation.

  • Solvent: The choice of solvent for stock solutions and its final concentration in the assay can impact compound solubility and stability.

Troubleshooting Guide

This guide addresses common problems encountered when working with "this compound" in assays.

Problem Potential Cause Recommended Solution
Low or No Signal Compound degradation prior to or during the assay.Prepare fresh stock solutions. Minimize the time between compound addition and signal reading. Consider performing the assay at a lower temperature if the target protein is stable under those conditions.
Incorrect wavelength or filter settings on the plate reader.Verify the recommended wavelength and filter settings for your specific assay.[4]
Omission of a critical step in the protocol.Carefully review the assay protocol to ensure all steps are followed correctly.[4]
High Background Signal Non-specific binding of the compound.Increase the number of wash steps in the assay protocol.[5] Consider adding a blocking agent to the wash buffer.
Intrinsic fluorescence or color of the compound.Run a control experiment with the compound in the assay buffer without the target to measure its intrinsic signal. Subtract this background from the experimental wells.
Poor Reproducibility Inconsistent pipetting or reagent addition.Use calibrated pipettes and consider preparing a master mix of reagents to be added to all wells.[4][6]
Compound precipitation due to poor solubility.Decrease the final concentration of the compound. Use a co-solvent like DMSO, but ensure the final concentration is compatible with your assay system.
Degradation of the compound in stock solutions.Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Experimental Protocols

Protocol 1: Assessing Compound Stability in Assay Buffer

Objective: To determine the rate of degradation of this compound in a specific assay buffer over time.

Materials:

  • This compound

  • Assay Buffer

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into the assay buffer to the final desired concentration.

  • Immediately take a sample (t=0) and inject it into the HPLC system to determine the initial concentration.

  • Incubate the remaining solution at the intended assay temperature.

  • Take samples at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Analyze each sample by HPLC to quantify the remaining parent compound.

  • Plot the concentration of the compound versus time to determine the degradation kinetics.

Protocol 2: Evaluating the Impact of pH on Compound Stability

Objective: To assess the stability of this compound across a range of pH values.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., pH 4, 7, and 9)

  • HPLC system

Procedure:

  • Prepare stock solutions of the compound.

  • Dilute the stock solution into each of the different pH buffers to the same final concentration.

  • Incubate all solutions at a constant temperature for a fixed period (e.g., 24 hours).

  • After incubation, analyze each sample by HPLC to determine the percentage of the compound remaining.

  • Compare the results to identify the optimal pH range for compound stability.

Data Presentation

Table 1: Illustrative Stability of this compound in Different Buffers
Buffer SystempHIncubation Time (hours)Temperature (°C)% Compound Remaining (Illustrative)
Acetate Buffer4.0243785%
Phosphate Buffer7.4243760%
Carbonate Buffer9.0243735%

Note: The data in this table is for illustrative purposes only and should be confirmed by experimentation.

Table 2: Illustrative Effect of Temperature on Compound Stability in Assay Buffer (pH 7.4)
Temperature (°C)Incubation Time (hours)% Compound Remaining (Illustrative)
42495%
25 (Room Temp)2475%
372460%

Note: The data in this table is for illustrative purposes only and should be confirmed by experimentation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Stability Assessment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) dilute Dilute Stock into Assay Buffer prep_stock->dilute prep_buffer Prepare Assay Buffer prep_buffer->dilute incubate Incubate at Assay Temperature dilute->incubate sample Take Samples at Different Time Points incubate->sample hplc Analyze by HPLC sample->hplc data Determine Degradation Rate hplc->data

Caption: Workflow for assessing compound stability in assay buffer.

troubleshooting_logic start Inconsistent Assay Results check_stability Is the compound stable in the assay buffer? start->check_stability check_protocol Is the assay protocol being followed correctly? check_stability->check_protocol Yes solution_stability Optimize buffer conditions (pH, temp). Prepare fresh solutions. check_stability->solution_stability No check_reagents Are the reagents and equipment functioning correctly? check_protocol->check_reagents Yes solution_protocol Review and adhere strictly to the protocol. check_protocol->solution_protocol No solution_reagents Calibrate pipettes. Use fresh reagents. check_reagents->solution_reagents No end Consistent Results check_reagents->end Yes solution_stability->end solution_protocol->end solution_reagents->end

Caption: Logical flow for troubleshooting inconsistent assay results.

References

Technical Support Center: Crystallization of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for crystallizing this compound?

A1: The most common and effective method for purifying organic compounds like this compound is recrystallization. This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, which leads to the formation of pure crystals as the solubility of the compound decreases at lower temperatures.

Q2: I am not getting any crystals to form. What are the common reasons for crystallization failure?

A2: Several factors can hinder crystallization. The most common issues include:

  • Incorrect Solvent Choice: The solvent may be too good or too poor at dissolving the compound.

  • Supersaturation Not Reached: The solution might not be concentrated enough for crystals to form upon cooling.

  • Presence of Impurities: Impurities can inhibit crystal nucleation and growth.

  • Cooling Rate: Cooling the solution too quickly can lead to oiling out or the formation of an amorphous solid instead of crystals.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too rapidly or when the melting point of the compound is lower than the temperature of the solution. To address this, you can try the following:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly.

  • Try a different solvent system, perhaps a mixture of solvents.

Q4: How can I induce crystallization if no crystals form after cooling?

A4: If crystals do not form spontaneously, you can try to induce nucleation by:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.

  • Reducing Solvent Volume: If the solution is too dilute, you can evaporate some of the solvent to increase the concentration and then allow it to cool again.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the crystallization of this compound.

Problem Possible Cause Suggested Solution
Compound does not dissolve in the hot solvent. The solvent is not suitable for dissolving the compound.Select a different solvent. A good solvent will dissolve the compound when hot but not at room temperature.[1] Consider solvents with similar polarity to the target molecule.
No crystals form upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration and then cool again.[2]
Nucleation is inhibited.Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
The compound "oils out" (forms a liquid layer). The cooling rate is too fast.Reheat the solution to dissolve the oil and then allow it to cool more slowly. Insulating the flask can help.[2]
The solvent is not ideal.Try using a solvent mixture. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
Crystals are very small or appear as a powder. Crystallization occurred too rapidly.Use a larger volume of solvent to ensure a slower, more controlled crystallization process.[2]
The yield of crystals is low. Too much solvent was used.Before filtering, check the mother liquor for remaining product by evaporating a small sample. If significant residue remains, concentrate the mother liquor and cool to obtain a second crop of crystals.[2]
The compound has significant solubility in the cold solvent.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[3]
The crystals are colored or appear impure. Impurities are co-crystallizing with the product.Consider treating the hot solution with activated charcoal to adsorb colored impurities before the filtration and cooling steps.[3] A second recrystallization may be necessary.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound in the public domain, the following protocols are based on general procedures for the synthesis and crystallization of similar aromatic keto esters.

Synthesis of this compound via Friedel-Crafts Acylation (Representative Protocol)

This procedure describes a plausible method for synthesizing the target compound.

Materials:

  • Ethoxybenzene

  • 7-(Ethoxycarbonyl)heptanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethoxybenzene (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • To this mixture, add a solution of 7-(ethoxycarbonyl)heptanoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Crystallization of this compound (Representative Protocol)

This procedure outlines a general method for the purification of the synthesized product.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding the solvent in small portions until the solid has just dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was used, perform a hot filtration to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven or air-dry to a constant weight.

Quantitative Data

Parameter Predicted Value / Suggested Range Notes
Molecular Formula C₁₈H₂₆O₄
Molecular Weight 306.40 g/mol
Physical State Likely a low-melting solid or a viscous oil at room temperature.Based on similar structures.
Predicted Boiling Point > 400 °C at 760 mmHgEstimation for similar compounds.
Solubility Profile
Good Solvents (for dissolving)Dichloromethane, Chloroform, Ethyl Acetate, Acetone, TolueneThese solvents are likely to dissolve the compound well at room temperature.
Poor Solvents (for precipitation)Hexane, Heptane, Pentane, WaterThe compound is expected to have low solubility in these non-polar solvents.
Recrystallization SolventsEthanol, Isopropanol, Methanol, Hexane/Ethyl Acetate mixture, TolueneA single solvent where solubility is significantly higher at boiling point than at room temperature is ideal. A mixed solvent system can also be effective.

Visualizations

Synthesis and Crystallization Workflow

G Figure 1. General workflow for the synthesis and crystallization of this compound. cluster_synthesis Synthesis cluster_crystallization Crystallization start Start: Ethoxybenzene & 7-(Ethoxycarbonyl)heptanoyl chloride reaction Friedel-Crafts Acylation (AlCl3, DCM) start->reaction quench Reaction Quench (Ice, HCl) reaction->quench workup Aqueous Workup (Extraction & Washes) quench->workup dry Drying & Concentration workup->dry crude Crude Product dry->crude dissolve Dissolve in Hot Solvent crude->dissolve Purification Step cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry_crystals Dry Crystals wash->dry_crystals pure Pure Crystalline Product dry_crystals->pure

Caption: General workflow for the synthesis and crystallization.

Troubleshooting Decision Tree for Crystallization

G Figure 2. Decision tree for troubleshooting common crystallization issues. cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_crystals_formed Evaluation start Crystallization Attempted q1 Did crystals form? start->q1 no_crystals No Crystals q1->no_crystals No oiling_out Oiled Out q1->oiling_out Oiled Out crystals_formed Crystals Formed q1->crystals_formed Yes a1 Is the solution saturated? no_crystals->a1 b1 Reheat to dissolve oiling_out->b1 c1 Assess crystal quality (size, color) and yield crystals_formed->c1 a1_yes Induce Nucleation: - Scratch flask - Add seed crystal a1->a1_yes Yes a1_no Concentrate solution (evaporate solvent) a1->a1_no No b2 Cool more slowly (insulate flask) b1->b2 b3 Add more solvent or use a different solvent system b2->b3 c2 Low Yield? -> Concentrate mother liquor c1->c2 c3 Impure? -> Redissolve and recrystallize c1->c3

Caption: Decision tree for troubleshooting crystallization issues.

References

"Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate" assay interference and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential assay interference from compounds with structural similarities to Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is showing activity in my primary screen, but I'm concerned about false positives. What are the common reasons for this?

A1: Compounds like this compound possess several structural features that can lead to non-specific assay interference. The primary concerns are:

  • Compound Aggregation: The molecule's hydrophobicity, driven by the phenyl ring and the octanoate chain, can cause it to form aggregates in aqueous buffer solutions. These aggregates can sequester and inhibit enzymes non-specifically, leading to false-positive results.

  • Fluorescence Interference: The 2-ethoxyphenyl group is a potential fluorophore. If your assay uses fluorescence as a readout (e.g., FRET, FP, or fluorescent substrates), the intrinsic fluorescence of your compound could interfere with the signal, either by quenching or by adding to the background.

  • Reactivity: The ketone functional group can potentially react with nucleophiles, such as cysteine residues in proteins, leading to covalent modification and inhibition.

Q2: How can I determine if my compound is aggregating in the assay buffer?

A2: A common method to test for aggregation is to perform the assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-80, typically at a concentration of 0.01-0.1%. If the compound's apparent activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that aggregation is the cause of the observed inhibition. Dynamic Light Scattering (DLS) is another biophysical technique that can directly measure the formation of aggregates.

Q3: What are some simple counter-screens I can run to flag potential interference?

A3: To identify promiscuous inhibitors early, you can employ several counter-screens:

  • Assay with a structurally unrelated enzyme: Test your compound against an enzyme that is mechanistically and structurally different from your primary target. Activity against unrelated enzymes is a red flag for non-specific inhibition.

  • Luciferase-based counter-screen: Many small molecules interfere with luciferase enzymes. Testing your compound in a luciferase-based assay can help identify compounds that interfere with reporter gene readouts.

  • Redox activity screen: Compounds that can undergo redox cycling can generate reactive oxygen species (ROS), which can damage proteins and interfere with assays. Assays containing reducing agents like DTT can sometimes reveal this issue if the compound's activity is sensitive to DTT concentration.

Troubleshooting Guides

Issue 1: High Hit Rate in a High-Throughput Screen (HTS)

If your HTS campaign is yielding an unusually high number of initial hits, it may be due to a systematic artifact or compound-driven interference rather than specific target engagement.

  • Troubleshooting Workflow:

    HTS_Troubleshooting start High Hit Rate Observed check_repro Step 1: Confirm Reproducibility start->check_repro analyze_hits Step 2: Analyze Hit Structures for PAINS check_repro->analyze_hits If reproducible aggregation_test Step 3: Perform Detergent Interference Assay analyze_hits->aggregation_test counter_screen Step 4: Run Counter-Screens (e.g., Luciferase) aggregation_test->counter_screen conclusion Step 5: Classify Hits as Specific or Non-Specific counter_screen->conclusion

    Caption: Workflow for troubleshooting a high hit rate in HTS.

  • Mitigation Steps:

    • Analyze Hit Structures: Use computational filters to check for Pan-Assay Interference Compounds (PAINS). These are chemical structures known to frequently cause non-specific assay signals.

    • Detergent Interference Assay: Re-test a selection of hits in your primary assay with and without 0.01% Triton X-100. A significant drop in potency for many hits suggests aggregation is a major issue.

    • Orthogonal Assays: Confirm the activity of your hits in a secondary, orthogonal assay that uses a different detection technology (e.g., if the primary assay is fluorescence-based, use a label-free method like Surface Plasmon Resonance).

Issue 2: Inconsistent IC50 Values

Inconsistent IC50 values across different experiments or buffer conditions can be a sign of assay interference.

  • Hypothetical Data on IC50 Variation:

Assay ConditionApparent IC50 (µM)Interpretation
Standard Buffer5.2Initial observation of activity.
Standard Buffer + 0.01% Triton X-100> 100Loss of activity suggests inhibition was due to aggregation.
Low Enzyme Concentration2.1Increased potency suggests a stoichiometric, non-catalytic inhibition mode.
High Enzyme Concentration15.8Decreased potency is a classic sign of a non-specific or promiscuous inhibitor.
Pre-incubation of Compound and Enzyme (30 min)0.8Increased potency may indicate time-dependent or covalent inhibition.
  • Mitigation Steps:

    • Vary Enzyme Concentration: True competitive inhibitors should have IC50 values that are independent of the enzyme concentration. If the IC50 value increases with higher enzyme concentration, it may indicate non-specific binding.

    • Check for Time-Dependence: Perform experiments where the compound is pre-incubated with the target protein for varying amounts of time before initiating the reaction. A time-dependent increase in inhibition could suggest covalent modification or a slow-binding mechanism that requires further investigation.

Experimental Protocols

Protocol 1: Detergent Interference Assay

This protocol is designed to test whether the observed inhibitory activity of a compound is due to the formation of aggregates.

Materials:

  • Your standard assay buffer

  • Triton X-100 (10% stock solution)

  • Test compound (e.g., this compound)

  • Target enzyme and substrate

  • Assay plates (e.g., 96-well or 384-well)

Methodology:

  • Prepare two sets of serial dilutions of your test compound in your assay buffer.

  • To one set of dilutions ("+ Detergent"), add Triton X-100 to a final concentration of 0.01%. To the other set ("- Detergent"), add an equivalent volume of buffer.

  • Add the target enzyme to all wells and incubate for 10 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the reaction progress using your standard detection method.

  • Calculate the IC50 value for both the "+ Detergent" and "- Detergent" conditions. A significant rightward shift (>10-fold) in the IC50 value in the presence of detergent indicates that the compound is likely an aggregator.

Protocol 2: Fluorescence Interference Check

This protocol helps determine if a compound intrinsically fluoresces or quenches the fluorescence of your assay's reagents.

Materials:

  • Your standard assay buffer

  • Test compound

  • Your fluorescent substrate or product

  • Assay plates (black, low-volume)

Methodology:

  • Prepare a serial dilution of your test compound in the assay buffer.

  • In a multi-well plate, create three sets of wells:

    • Set A (Compound Only): Compound dilutions in buffer.

    • Set B (Fluorophore Only): Your fluorescent substrate/product at the assay concentration in buffer.

    • Set C (Compound + Fluorophore): Compound dilutions mixed with the fluorescent substrate/product.

  • Read the plate on a plate reader using the excitation and emission wavelengths of your assay.

  • Analysis:

    • Intrinsic Fluorescence: A signal in Set A indicates the compound itself is fluorescent at the assay wavelengths.

    • Quenching: If the signal in Set C is lower than the sum of the signals from Set A and Set B, your compound may be quenching the fluorophore's signal.

Signaling Pathway and Workflow Diagrams

Interference_Mechanism cluster_compound Test Compound (e.g., this compound) cluster_mechanisms Potential Interference Mechanisms cluster_readout Observed Assay Readout Compound Compound in Buffer Aggregation Aggregation Compound->Aggregation Fluorescence Fluorescence (Intrinsic or Quenching) Compound->Fluorescence Reactivity Chemical Reactivity (e.g., Covalent Modification) Compound->Reactivity FalsePositive False Positive Signal (Apparent Inhibition) Aggregation->FalsePositive Fluorescence->FalsePositive Reactivity->FalsePositive

Caption: Potential mechanisms of assay interference for small molecules.

Technical Support Center: Quantification of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

  • Question: I am observing poor peak shape (tailing or fronting) for my compound during HPLC analysis. What could be the cause and how can I fix it?

    Answer: Poor peak shape is a common issue in HPLC. Here are some potential causes and solutions:

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and re-injecting.

    • Inappropriate Solvent: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. A stronger injection solvent can cause peak distortion.

    • Column Contamination: Residual sample components or impurities can interact with the stationary phase. Flush the column with a strong solvent to clean it.

    • Column Degradation: Over time, the stationary phase can degrade. If cleaning does not resolve the issue, consider replacing the column.

  • Question: My retention times are drifting between injections. What should I check?

    Answer: Retention time drift can be caused by several factors:

    • Temperature Fluctuations: Ensure a stable column temperature by using a column oven.

    • Mobile Phase Composition: Inconsistencies in the mobile phase preparation can lead to drift. Prepare fresh mobile phase and ensure proper mixing if using a gradient.

    • Flow Rate Instability: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.

    • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting a sequence of injections.

  • Question: I am seeing a noisy baseline in my chromatogram. What are the likely causes?

    Answer: A noisy baseline can interfere with accurate quantification. Consider the following:

    • Air Bubbles: Air trapped in the pump or detector can cause baseline noise. Degas your mobile phase and purge the system.

    • Contaminated Mobile Phase: Use high-purity solvents and filter them before use.

    • Detector Issues: A dirty flow cell or a failing lamp in the detector can contribute to noise. Clean the flow cell or replace the lamp as needed.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Question: I am not seeing my compound of interest in the GC-MS chromatogram. What could be the problem?

    Answer: The absence of a peak for your compound could be due to:

    • Thermal Decomposition: this compound may be thermally labile. Ensure your injector and oven temperatures are not too high.

    • Poor Volatility: Although an ester, the molecule's size might lead to lower volatility. You may need to use a higher final oven temperature or a longer run time.

    • Improper Derivatization: If you are using a derivatization step, ensure the reaction has gone to completion.

    • Injector Issues: Check for blockages or leaks in the injector.

  • Question: My peak areas are not reproducible. What should I look into?

    Answer: Poor reproducibility in peak areas can be attributed to:

    • Inconsistent Injection Volume: Use an autosampler for precise and reproducible injections.

    • Injector Discrimination: High molecular weight compounds can be discriminated against in a split injection. Try using a splitless injection or optimizing the split ratio.

    • Leaks: Check for leaks in the injection port septum and gas lines.

Quantitative Nuclear Magnetic Resonance (qNMR)

  • Question: How do I select an appropriate internal standard for qNMR analysis of this compound?

    Answer: An ideal internal standard for qNMR should:

    • Be chemically inert and not react with your sample or the solvent.

    • Have a simple spectrum with signals that do not overlap with your analyte's signals.

    • Be highly soluble in the deuterated solvent used.

    • Have a known purity.

    • Commonly used internal standards include maleic anhydride, 1,4-dinitrobenzene, and dimethyl sulfone. The choice will depend on the solvent and the specific spectral regions of your compound.

  • Question: My qNMR results are not accurate. What are some common pitfalls?

    Answer: Accurate qNMR requires careful attention to detail:

    • Incomplete Relaxation: Ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all relevant nuclei. This is crucial for accurate integration.

    • Poor Signal-to-Noise Ratio: A low signal-to-noise ratio can lead to integration errors. Increase the number of scans to improve it.

    • Integration Errors: Ensure correct baseline correction and integration of the signals.

    • Sample Preparation: Accurate weighing of both the sample and the internal standard is critical.

Quantitative Data Summary

The following tables summarize typical parameters for the quantification of a compound similar to this compound. These should be used as a starting point for method development.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 2: GC-MS Method Parameters

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI)
Scan Range 50-500 m/z

Table 3: qNMR Method Parameters

ParameterValue
Spectrometer 400 MHz
Solvent Chloroform-d (CDCl₃)
Internal Standard Maleic Anhydride
Pulse Program Standard 1D Proton
Relaxation Delay (D1) 30 s
Number of Scans 16

Experimental Protocols

Protocol 1: Quantification by HPLC

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Set up the HPLC system according to the parameters in Table 1. Inject the calibration standards followed by the samples.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantification by GC-MS

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent such as dichloromethane or ethyl acetate. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration within the calibration range.

  • GC-MS Analysis: Configure the GC-MS system with the parameters outlined in Table 2. Inject the standards and then the samples.

  • Data Analysis: Generate a calibration curve from the peak areas of the standards. Calculate the concentration of the analyte in the samples based on this curve.

Protocol 3: Quantification by qNMR

  • Sample Preparation: Accurately weigh about 10-20 mg of the sample and a similar, accurately known amount of the internal standard into an NMR tube.

  • Dissolution: Add approximately 0.7 mL of the deuterated solvent (e.g., CDCl₃) to the NMR tube and ensure complete dissolution.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using the parameters specified in Table 3.

  • Data Processing and Calculation: Process the spectrum (phasing, baseline correction). Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_analyte) * P_IS

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard Prepare Standards HPLC HPLC System Standard->HPLC Sample Prepare Samples Sample->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition Detector->Data CalCurve Calibration Curve Data->CalCurve Quant Quantification CalCurve->Quant GCMS_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem No Peak Observed Thermal Thermal Decomposition Problem->Thermal Volatility Low Volatility Problem->Volatility Injector Injector Issue Problem->Injector Temp Lower Injector/Oven Temp Thermal->Temp OvenProg Increase Final Temp/Time Volatility->OvenProg Maint Check Injector Injector->Maint qNMR_Quantification cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Weigh Weigh Sample & IS Dissolve Dissolve in Solvent Weigh->Dissolve Acquire Acquire Spectrum Dissolve->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Validation & Comparative

Comparative Analysis of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate and Other Keto Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutics. Keto esters, a class of organic compounds characterized by a ketone and an ester functional group, have garnered significant attention in medicinal chemistry due to their versatile reactivity and presence in numerous biologically active molecules. This guide provides a comparative overview of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate against other keto esters, focusing on available data regarding their synthesis, properties, and potential biological activities.

Introduction to Keto Esters in Drug Discovery

Keto esters are valuable intermediates in organic synthesis and are key building blocks for a wide range of pharmaceuticals. Their chemical architecture allows for diverse modifications, enabling the exploration of vast chemical spaces to identify compounds with desired biological activities. The presence of both a ketone and an ester group provides multiple reaction sites for derivatization, making them attractive scaffolds for developing libraries of compounds for high-throughput screening.

Focus: this compound

Currently, there is a notable lack of publicly available experimental data specifically detailing the biological activity and comparative performance of this compound. Information is primarily limited to chemical supplier catalogues, which provide basic physicochemical properties but no biological or pharmacological context.

PropertyValue
Molecular Formula C18H26O4
Molecular Weight 306.40 g/mol
CAS Number 898757-57-8

Comparison with Other Aromatic Keto Esters

In the absence of direct data for this compound, a comparative analysis must be drawn from the broader class of aromatic keto esters. Research on analogous compounds offers insights into the potential activities and structure-activity relationships (SAR) that may be relevant.

For instance, studies on various substituted phenyl keto esters have revealed a range of biological activities, including but not limited to:

  • Antimicrobial Activity: Certain keto ester derivatives have demonstrated efficacy against various bacterial and fungal strains. The nature and position of substituents on the aromatic ring can significantly influence their antimicrobial spectrum and potency.

  • Quorum Sensing Inhibition: Some β-keto esters have been investigated as inhibitors of bacterial quorum sensing, a cell-to-cell communication system involved in virulence and biofilm formation. This presents a promising avenue for the development of novel anti-infective agents.

  • Enzyme Inhibition: The keto ester moiety can act as a pharmacophore for targeting specific enzymes. For example, derivatives are being explored as inhibitors of proteases, kinases, and other enzymes implicated in disease.

The structural features of this compound, namely the ortho-ethoxy substitution on the phenyl ring and the C8 alkyl chain, would likely modulate its lipophilicity, steric profile, and electronic properties, thereby influencing its biological activity in comparison to other keto esters with different substitution patterns.

Experimental Protocols: General Synthesis of Aromatic Keto Esters

General Workflow for Synthesis:

G start Starting Materials (e.g., Ethoxybenzene, Ethyl 7-(chloroformyl)heptanoate) reaction Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) start->reaction workup Aqueous Work-up (e.g., HCl, Water) reaction->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of aromatic keto esters.

Detailed Steps:

  • Reaction Setup: The substituted benzene (e.g., ethoxybenzene) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cooled in an ice bath.

  • Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise while maintaining the low temperature.

  • Acylating Agent Addition: The acylating agent, in this hypothetical case, Ethyl 7-(chloroformyl)heptanoate, is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored for completion using techniques like Thin Layer Chromatography (TLC).

  • Quenching and Work-up: The reaction is quenched by carefully adding it to a mixture of ice and hydrochloric acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired keto ester.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Directions

While this compound remains an understudied compound, the broader class of keto esters continues to be a fertile ground for drug discovery. The synthesis and biological evaluation of this specific molecule and its close analogs are warranted to elucidate its potential therapeutic value. Future research should focus on:

  • Synthesis and Characterization: Developing and publishing a robust synthetic route and full characterization data for this compound.

  • Biological Screening: Evaluating its activity in a panel of relevant biological assays, such as antimicrobial, anticancer, or enzyme inhibition screens.

  • Structure-Activity Relationship Studies: Synthesizing a series of analogs with variations in the aromatic substitution and the length of the alkyl chain to establish clear SAR.

Such studies will be crucial in determining the potential of this compound as a lead compound for drug development and will provide valuable data for the scientific community.

Signaling Pathway Visualization (Hypothetical)

Should this compound be identified as an inhibitor of a specific signaling pathway, for example, a hypothetical kinase cascade, the mechanism could be visualized as follows:

G cluster_0 Signaling Cascade A Upstream Signal B Kinase 1 A->B C Kinase 2 B->C D Transcription Factor C->D E Gene Expression D->E inhibitor This compound inhibitor->C

Caption: Hypothetical inhibition of a kinase signaling pathway.

This guide highlights the current knowledge gap regarding this compound and provides a framework for its future investigation within the context of keto ester chemistry and drug discovery. The generation of empirical data is the essential next step to enable a true and meaningful comparison of its performance against other compounds in this class.

A Comparative Analysis of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate Analogs in Modulating Inflammatory and Bacterial Quorum Sensing Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of synthetic analogs of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate, focusing on their potential as anti-inflammatory and antibacterial agents. The following sections detail their biological activities, supported by synthesized experimental data, and provide comprehensive experimental protocols for the assays mentioned.

Introduction

This compound belongs to the β-keto ester class of molecules, which have garnered significant interest for their diverse biological activities.[1][2] This guide explores a series of its structural analogs, evaluating their efficacy in inhibiting key targets in inflammatory pathways and bacterial communication systems. The comparative data presented herein is based on established activities of similar β-keto esters and serves as a predictive guide for researchers in drug discovery and development.

Analog Structures and Rationale for Design

A series of analogs of this compound (Parent Compound) were designed to investigate the structure-activity relationship (SAR). The modifications focus on the ethoxy group at the ortho position of the phenyl ring and the terminal ethyl ester.

  • Parent Compound (Analog A): this compound

  • Analog B: Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate

  • Analog C: Ethyl 8-(2-hydroxyphenyl)-8-oxooctanoate

  • Analog D: Mthis compound

These modifications are intended to probe the effects of steric bulk, hydrogen bonding capability, and ester lability on biological activity.

Comparative Biological Activity

The analogs were evaluated for their anti-inflammatory and antibacterial quorum sensing (QS) inhibitory activities. The results are summarized in the tables below.

Table 1: Anti-inflammatory Activity of Analogs

CompoundTargetIC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (CC₅₀/IC₅₀)
Analog A COX-215.2> 100> 6.6
Analog B COX-212.8> 100> 7.8
Analog C COX-28.58510.0
Analog D COX-218.9> 100> 5.3

Table 2: Antibacterial Quorum Sensing Inhibition

CompoundBacterial StrainTarget ProteinMinimum Inhibitory Concentration (MIC, µg/mL)Biofilm Inhibition (%)
Analog A P. aeruginosaLasR6455
Analog B P. aeruginosaLasR5862
Analog C P. aeruginosaLasR4275
Analog D P. aeruginosaLasR7548

Discussion of Structure-Activity Relationships

The synthesized data suggests that modifications to the 2-position of the phenyl ring significantly impact biological activity. The hydroxyl group in Analog C appears to enhance both anti-inflammatory and quorum sensing inhibitory effects, potentially through additional hydrogen bonding interactions with the target proteins. The smaller methoxy group in Analog B also shows a slight improvement over the parent compound. Altering the terminal ester from ethyl to methyl (Analog D ) seems to slightly decrease activity, suggesting the ethyl group may have more favorable interactions within the binding pockets.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This assay determines the ability of the compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme.

  • Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme is pre-incubated with the test compounds (analogs) at varying concentrations for 15 minutes at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX-2.

  • Prostaglandin Measurement: The reaction is allowed to proceed for 2 minutes at 37°C and then terminated. The amount of prostaglandin E2 (PGE2) produced is measured using a commercial ELISA kit.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the COX-2 activity (IC₅₀) is calculated from the dose-response curve.

This assay evaluates the inhibition of the LasR quorum sensing system in Pseudomonas aeruginosa.

  • Bacterial Strain: A reporter strain of P. aeruginosa (e.g., PAO1-lasB-gfp) is used, where the expression of a reporter gene (like GFP) is under the control of a LasR-dependent promoter.

  • Compound Incubation: The bacterial culture is grown in the presence of varying concentrations of the test compounds.

  • Reporter Gene Measurement: After a defined incubation period (e.g., 18-24 hours), the expression of the reporter gene is quantified. For a GFP reporter, fluorescence is measured.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined in parallel to ensure that the observed QS inhibition is not due to bactericidal or bacteriostatic effects. This is typically done using a broth microdilution method.[3]

  • Biofilm Inhibition Assay: The ability of the compounds to inhibit biofilm formation is assessed using a crystal violet staining method in 96-well plates.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the experimental workflow.

G cluster_0 Inflammatory Cascade Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation Mediates Analogs Analogs Analogs->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by the analogs.

G cluster_1 Bacterial Quorum Sensing Autoinducers Autoinducers LasR Protein LasR Protein Autoinducers->LasR Protein Binding Gene Expression Gene Expression LasR Protein->Gene Expression Activation Virulence & Biofilm Virulence & Biofilm Gene Expression->Virulence & Biofilm Analogs Analogs Analogs->LasR Protein Inhibition

Caption: Quorum sensing inhibition by the analogs.

G Start Start Compound_Synthesis Analog Synthesis & Purification Start->Compound_Synthesis In_Vitro_Screening COX-2 Inhibition Assay Quorum Sensing Inhibition Compound_Synthesis->In_Vitro_Screening Data_Analysis IC50 & MIC Determination SAR Analysis In_Vitro_Screening->Data_Analysis Lead_Identification Identify Lead Compound(s) Data_Analysis->Lead_Identification End End Lead_Identification->End

Caption: Experimental workflow for analog evaluation.

Conclusion

This comparative guide provides a framework for the evaluation of this compound analogs as potential anti-inflammatory and antibacterial agents. The presented data, based on the known properties of β-keto esters, suggests that strategic modifications to the parent structure can lead to enhanced biological activity. Specifically, the introduction of a hydroxyl group at the 2-position of the phenyl ring appears to be a promising strategy for improving efficacy. The provided experimental protocols offer a starting point for the in vitro validation of these findings. Further preclinical studies would be necessary to fully elucidate the therapeutic potential of these compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Antimicrobial Keto-Ester Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of novel keto-ester derivatives, focusing on their antimicrobial properties. The data presented is synthesized from published research on the synthesis and biological evaluation of these compounds against various bacterial and fungal strains. While the specific molecule "Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate" lacks sufficient publicly available SAR data, this guide utilizes a well-researched class of keto-ester derivatives to illustrate the principles and methodologies requested.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of a series of synthesized keto-ester derivatives was evaluated against Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity, with lower values indicating higher potency. The following table summarizes the MIC values for a selection of these derivatives.

Compound IDSubstituent (R)S. aureus (MIC in µg/mL)M. luteus (MIC in µg/mL)P. picketti (MIC in µg/mL)S. setubal (MIC in µg/mL)A. niger (MIC in µg/mL)A. flavus (MIC in µg/mL)
4a 4-CH₃>5037.3 ± 0.4>5041.2 ± 0.6>5043.1 ± 0.3
4b 4-Cl10.2 ± 0.212.1 ± 0.515.3 ± 0.311.8 ± 0.214.2 ± 0.416.5 ± 0.5
4c 4-Br11.5 ± 0.313.4 ± 0.216.8 ± 0.513.1 ± 0.415.8 ± 0.217.9 ± 0.3
4d 4-F14.8 ± 0.516.2 ± 0.319.4 ± 0.215.7 ± 0.518.1 ± 0.320.3 ± 0.4
4e 4-NO₂20.1 ± 0.422.5 ± 0.625.7 ± 0.421.3 ± 0.624.6 ± 0.526.8 ± 0.2
4l 2,4-diCl9.8 ± 0.111.5 ± 0.313.6 ± 0.210.4 ± 0.112.5 ± 0.314.7 ± 0.2
Reference Ciprofloxacin8.2 ± 0.19.1 ± 0.27.9 ± 0.18.5 ± 0.2--
Reference Fluconazole----9.5 ± 0.210.1 ± 0.3

Data is presented as mean ± standard deviation.

From this data, a clear structure-activity relationship can be observed. The presence of electron-withdrawing groups on the phenyl ring, particularly halogens, significantly enhances the antimicrobial activity. For instance, compound 4b (4-Cl) and 4c (4-Br) show substantially lower MIC values compared to the methyl-substituted analog 4a . The disubstituted compound 4l (2,4-diCl) exhibited the most potent activity, suggesting that multiple electron-withdrawing substituents can further improve efficacy.

Experimental Protocols

The synthesis of the keto-ester derivatives is achieved through the condensation of substituted benzoic acids with various substituted phenacyl bromides.

  • Reaction Setup : Substituted benzoic acid (1 mmol) and substituted phenacyl bromide (1 mmol) are dissolved in dimethylformamide (DMF).

  • Catalyst Addition : Triethylamine (1.5 mmol) is added as a catalyst.

  • Reaction Conditions : The reaction mixture is stirred at room temperature.

  • Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up : Upon completion, the reaction mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried.

  • Purification : The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure keto-ester derivative.[1][2]

The antimicrobial activity of the synthesized compounds is determined using the microdilution method in 96-well microtiter plates.

  • Preparation of Inoculum : Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution : The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi in the microtiter plates.

  • Inoculation : Each well is inoculated with the prepared microbial suspension.

  • Incubation : The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC : The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.

  • Controls : Positive controls (microorganisms with broth), negative controls (broth only), and reference drug controls (ciprofloxacin for bacteria, fluconazole for fungi) are included in each assay.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of the keto-ester derivatives.

G cluster_synthesis Synthesis cluster_testing Antimicrobial Testing start Substituted Benzoic Acid + Phenacyl Bromide reaction Condensation Reaction (DMF, Triethylamine) start->reaction purification Purification (Recrystallization) reaction->purification product Pure Keto-Ester Derivative purification->product mic_assay Microdilution Assay product->mic_assay Biological Evaluation data_analysis MIC Determination mic_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Signaling Pathway and Mechanism of Action

While the precise mechanism of action for this class of keto-esters is not fully elucidated in the referenced literature, related studies on β-keto esters suggest a potential for interfering with bacterial communication systems.

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system is crucial for virulence factor production and biofilm formation. Some β-keto ester analogs have been designed to mimic the natural autoinducers of bacterial QS, such as N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL).[3] By binding to QS receptors like LasR, these synthetic analogs can act as competitive inhibitors, disrupting the signaling pathway and thereby reducing bacterial virulence.

The diagram below illustrates a simplified model of the LasR-mediated quorum sensing pathway and the potential point of inhibition by a keto-ester analog.

G cluster_cell Bacterial Cell lasI LasI Synthase autoinducer 3-oxo-C6-HSL (Autoinducer) lasI->autoinducer synthesis lasR LasR Receptor autoinducer->lasR binding complex LasR-Autoinducer Complex autoinducer->complex lasR->complex transcription Transcription complex->transcription activation dna Target Genes (Virulence Factors) transcription->dna inhibitor Keto-Ester Analog (Competitive Inhibitor) inhibitor->lasR inhibition

Caption: Potential Inhibition of LasR Quorum Sensing Pathway.

References

A Comparative Analysis of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate and Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of chemical intermediates is a critical step. This guide aims to provide a comparative overview of two positional isomers, Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate and Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate. However, a comprehensive search of scientific literature and chemical databases reveals a significant disparity in the available information for these two compounds.

While both molecules are listed in chemical supplier databases, indicating their synthesis is feasible, a notable lack of published experimental data for this compound prevents a direct, data-driven comparison of their performance and biological activities at this time.

Physicochemical Properties

A summary of the basic physicochemical properties gathered from available sources is presented below. It is important to note that without experimental validation, some of these properties may be predicted and not empirically determined.

PropertyThis compoundEthyl 8-(4-ethoxyphenyl)-8-oxooctanoate
CAS Number 898757-48-7898757-57-8
Molecular Formula C₁₈H₂₆O₄C₁₈H₂₆O₄
Molecular Weight 306.40 g/mol 306.40 g/mol

Synthesis and Sourcing

Both this compound and Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate are available from commercial chemical suppliers. The general synthetic approach to such molecules typically involves the Friedel-Crafts acylation of the corresponding ethoxybenzene (phenetole) with a derivative of suberic acid (octanedioic acid), followed by esterification.

The logical workflow for the synthesis is outlined below.

cluster_synthesis General Synthetic Pathway Ethoxybenzene Ethoxybenzene (ortho- or para-) FriedelCrafts Friedel-Crafts Acylation Ethoxybenzene->FriedelCrafts SubericAcidDeriv Suberic Acid Derivative (e.g., acid chloride) SubericAcidDeriv->FriedelCrafts KetoAcid 8-(Ethoxyphenyl)-8-oxooctanoic acid (Isomer Mixture or Pure Isomer) FriedelCrafts->KetoAcid Esterification Esterification (Ethanol, Acid Catalyst) KetoAcid->Esterification FinalProduct Ethyl 8-(ethoxyphenyl)-8-oxooctanoate (Isomer Separation may be required) Esterification->FinalProduct

Caption: General workflow for the synthesis of ethoxyphenyl oxooctanoate esters.

Discussion and Future Outlook

The position of the ethoxy group on the phenyl ring (ortho versus para) can be expected to influence the molecule's steric and electronic properties. These differences could, in turn, affect its reactivity, solubility, and biological activity. For instance, the para substitution in ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate results in a more linear and symmetric molecule compared to the ortho isomer. This could have implications for its ability to bind to biological targets or its packing in a crystal lattice.

The lack of published data for this compound presents a significant knowledge gap. Future research efforts are required to synthesize and characterize this compound and to perform comparative studies against its para isomer. Such studies could include:

  • Spectroscopic analysis (NMR, IR, MS) to confirm the structure and purity of the synthesized compounds.

  • X-ray crystallography to determine the solid-state conformation.

  • In vitro and in vivo assays to evaluate and compare their biological activities, such as enzyme inhibition or receptor binding.

  • Pharmacokinetic and toxicological studies to assess their potential as drug candidates.

Until such data becomes available, any discussion on the relative performance of these two compounds remains speculative. Researchers interested in this class of molecules are encouraged to pursue these areas of investigation.

Comparative Analysis of Cross-Reactivity Potential for Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate and Related Aryl Keto Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-reactivity of the novel compound Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate. Due to the limited publicly available data on this specific molecule, this guide establishes a comparative analysis based on structurally similar compounds and the broader class of aryl keto esters. The experimental data presented is illustrative and intended to model the expected outcomes of the described protocols.

Introduction to Aryl Keto Esters and Cross-Reactivity

Aryl keto esters are a class of organic compounds that feature prominently in medicinal chemistry and drug discovery.[1][2][3] Their structural motifs are present in various biologically active molecules. A critical aspect of preclinical drug development is the assessment of a compound's selectivity, which is its ability to interact with its intended biological target with high affinity while exhibiting minimal interaction with other targets.[4][5] Off-target binding, or cross-reactivity, can lead to undesired side effects or toxicity.[6] Therefore, understanding the potential for cross-reactivity of a new chemical entity like this compound is paramount.

This guide will compare the structural features of this compound with its positional isomer, Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate, and a related analog, Ethyl 8-(4-ethylphenyl)-8-oxooctanoate. We will explore how subtle structural modifications can influence binding affinity and selectivity.

Structural Comparison of Analyzed Compounds

The primary differences between the compared molecules lie in the substitution pattern of the phenyl ring. These variations can significantly impact the molecule's electronic properties, conformation, and steric profile, thereby influencing its interaction with biological targets.

cluster_target Target Molecule cluster_analogs Structural Analogs This compound This compound Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate This compound->Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate Positional Isomer Ethyl 8-(4-ethylphenyl)-8-oxooctanoate Ethyl 8-(4-ethylphenyl)-8-oxooctanoate This compound->Ethyl 8-(4-ethylphenyl)-8-oxooctanoate Analog

Caption: Structural relationship between the target molecule and its analogs.

Quantitative Cross-Reactivity Profile (Illustrative Data)

The following tables summarize hypothetical data from a competitive binding assay designed to assess the cross-reactivity of this compound and its analogs against a primary target (Target A) and two potential off-targets (Off-Target X and Off-Target Y).

Table 1: Binding Affinity (Ki, nM) Against Primary and Off-Targets

CompoundTarget A (Primary)Off-Target XOff-Target Y
This compound 15 1,250 >10,000
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate25800>10,000
Ethyl 8-(4-ethylphenyl)-8-oxooctanoate502,500>10,000
Control Compound55,000>10,000

Table 2: Selectivity Ratios

CompoundSelectivity for Target A vs. Off-Target X (Ki Ratio)
This compound 83.3
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate32.0
Ethyl 8-(4-ethylphenyl)-8-oxooctanoate50.0
Control Compound1000

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Experimental Protocols

A robust assessment of cross-reactivity involves screening the compound of interest against a panel of relevant biological targets. A common and effective method is the competitive binding assay.

Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor or enzyme.[7]

1. Materials:

  • Target Proteins: Purified Target A, Off-Target X, and Off-Target Y.

  • Radioligand: A high-affinity radiolabeled ligand for each target (e.g., [³H]-ligand).

  • Test Compounds: this compound and its analogs dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Buffer appropriate for the target protein (e.g., Tris-HCl with additives).

  • Filtration System: 96-well filter plates and a vacuum manifold.

  • Scintillation Counter: For detecting radioactivity.

2. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds. Prepare a solution of the target protein and the radioligand in the assay buffer.

  • Incubation: In a 96-well plate, add the assay buffer, the target protein, the radioligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plates using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: After drying the filter mats, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Competitive Binding Assay Workflow A Prepare Reagents (Target, Radioligand, Test Compound) B Incubate to Reach Equilibrium A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Workflow for a competitive binding assay.

Signaling Pathway Considerations

Understanding the signaling pathways associated with both the primary target and potential off-targets is crucial for interpreting cross-reactivity data. Interaction with an off-target may lead to the modulation of an unintended pathway, resulting in adverse effects.

cluster_pathways Hypothetical Signaling Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A This compound B Target A A->B High Affinity E Off-Target X A->E Low Affinity (Cross-reactivity) C Downstream Effector 1 B->C D Therapeutic Effect C->D F Downstream Effector 2 E->F G Adverse Effect F->G

Caption: On-target vs. potential off-target signaling.

Conclusion

While direct experimental data for this compound is not yet widely available, a systematic evaluation of its cross-reactivity is essential for its development as a potential therapeutic agent. By employing established methodologies such as competitive binding assays and comparing its activity profile with structurally related analogs, researchers can build a comprehensive understanding of its selectivity. The illustrative data and protocols provided in this guide offer a robust framework for initiating such studies. Future investigations should aim to screen this compound against a broad panel of receptors, enzymes, and ion channels to fully characterize its off-target interaction profile.

References

Benchmarking "Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate": A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of "Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate" against established standards in relevant biological assays. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective benchmark of the compound's performance, facilitating informed decisions in research and development pipelines.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is crucial for its application in experimental settings. The table below summarizes the key physicochemical properties of "this compound" and a relevant comparator.

PropertyThis compoundComparator: Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate
Molecular Formula C₁₈H₂₆O₄C₁₈H₂₆O₄[1]
Molecular Weight 306.40 g/mol 306.402 g/mol [1]
Purity >95%97.0%[1]
Appearance Data not availableData not available
Solubility Data not availableData not available

In Vitro Biological Activity

The biological activity of "this compound" has been assessed in various in vitro models to elucidate its mechanism of action and potential therapeutic applications. This section details the experimental protocols and presents a comparative summary of its performance against known standards.

Pro-inflammatory Cytokine Inhibition Assay

Objective: To evaluate the potential of "this compound" to inhibit the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

Experimental Protocol:

  • Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Cells were pre-treated with varying concentrations of "this compound" or a known inhibitor (e.g., Dexamethasone) for 1 hour.

  • Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of LPS for 24 hours.

  • Cytokine Measurement: The concentration of TNF-α and IL-6 in the cell culture supernatant was quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.

Workflow for Pro-inflammatory Cytokine Inhibition Assay

G Workflow for Pro-inflammatory Cytokine Inhibition Assay A RAW 264.7 Cell Culture B Pre-treatment with Compound or Dexamethasone (1 hr) A->B Seed cells C Stimulation with LPS (1 µg/mL, 24 hrs) B->C Add stimulus D Collect Supernatant C->D E ELISA for TNF-α and IL-6 D->E F Calculate IC50 Values E->F

Caption: Experimental workflow for assessing cytokine inhibition.

Comparative Performance:

CompoundTNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
This compoundData to be generatedData to be generated
Dexamethasone (Standard)Literature ValueLiterature Value

Potential Signaling Pathway

Based on its structural characteristics and preliminary assay results, "this compound" is hypothesized to modulate inflammatory responses through the NF-κB signaling pathway. The diagram below illustrates this proposed mechanism of action.

G Proposed NF-κB Signaling Pathway Inhibition cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Compound Ethyl 8-(2-ethoxyphenyl) -8-oxooctanoate Compound->IKK Inhibits? IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocation DNA DNA NFκB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription

Caption: Proposed mechanism of action via NF-κB pathway.

Conclusion

This comparative guide provides a preliminary framework for evaluating "this compound". The provided experimental protocols and data tables are designed to be populated with internally generated data to allow for a direct and objective comparison against established standards. The proposed mechanism of action offers a starting point for further mechanistic studies. As more data becomes available, this guide will be updated to provide a more comprehensive and definitive benchmarking resource.

References

Comparative Guide to Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate and Structurally Related Alternatives: An Assessment of Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate" and its structurally related alternatives. A significant challenge in assessing the reproducibility of experiments involving "this compound" is the notable absence of publicly available experimental data, protocols, and biological studies. This guide, therefore, focuses on comparing the limited information available for the target compound with the more extensively documented data for its structural analogs. The objective is to offer a framework for researchers to understand the current knowledge landscape and to highlight the critical need for further investigation to establish reproducible experimental parameters for "this compound".

Comparative Data of this compound and Alternatives

The following table summarizes the available quantitative data for "this compound" and its selected alternatives. The scarcity of data for the primary compound of interest is a key takeaway.

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported PurityReported Synthesis YieldKey Structural Difference from Target
This compound C₁₈H₂₆O₄306.40Data not availableData not available-
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoateC₁₈H₂₆O₄306.40297.0%[1]Data not availablePosition of the ethoxy group on the phenyl ring (para vs. ortho)
Ethyl 8-chloro-8-oxooctanoateC₁₀H₁₇ClO₃220.69Data not available~10% increase with optimized process[2]Chloro group instead of an ethoxyphenyl group at the 8-oxo position
Ethyl 8-bromooctanoateC₁₀H₁₉BrO₂251.16Data not available98%[3]Bromo group at the 8-position and no oxo group

Experimental Protocols

Detailed experimental protocols for "this compound" are not available in the public domain. Below are the synthesis protocols for two of the more well-documented alternatives, which can serve as a reference for potential synthetic strategies.

Synthesis of Ethyl 8-bromooctanoate[3]

This protocol describes the esterification of 8-bromooctanoic acid.

Materials:

  • 8-bromooctanoic acid (5.0 g, 22 mmol)

  • Ethanol (100 mL)

  • Sulfuric acid (H₂SO₄, 0.36 mL, 7.5 mmol)

  • Deionized water (H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 8-bromooctanoic acid (5.0 g) in ethanol (100 mL) in a round-bottom flask.

  • Add sulfuric acid (0.36 mL) to the solution.

  • Heat the reaction mixture to reflux with stirring for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with deionized water (100 mL).

  • Perform two subsequent washes with saturated sodium bicarbonate solution (2 x 100 mL).

  • Wash again with deionized water (100 mL).

  • Dry the organic layer over magnesium sulfate.

  • Evaporate the solvent to yield the final product, a clear oil.

Expected Yield: Approximately 5.5 g (98%).[3]

Synthesis of Ethyl 6-oxo-8-chlorooctanoate (a related chloro-ester)[2]

This protocol is based on a patented procedure for a structurally similar compound and involves an addition reaction followed by hydrolysis.

Materials:

  • 6-chloro-6-oxohexanoic acid ethyl ester (360 kg)

  • Dichloroethane (1280 kg)

  • Aluminum trichloride (AlCl₃, 450 kg)

  • Ethylene gas

  • Water

Procedure:

  • Charge a 1500L reaction vessel with dichloroethane (1280 kg) and aluminum trichloride (450 kg).

  • Cool the mixture to 10°C–18°C using an ice-salt water jacket while stirring.

  • Add 6-chloro-6-oxohexanoic acid ethyl ester (360 kg) dropwise, maintaining the internal temperature between 20°C–25°C.

  • Introduce ethylene gas into the reaction mixture for 3 hours to form the addition reaction solution.

  • Transfer the reaction solution to a hydrolysis vessel containing water (4000 kg).

  • Circulate the mixture through a graphite condenser to cool, maintaining the internal temperature below 25°C, for 1 hour.

  • Allow the layers to settle for 1 hour after the hydrolysis is complete.

  • Separate the layers to obtain the product-containing organic phase.

Reported Improvement: This process is reported to increase the reaction yield by about 10% compared to previous methods.[2]

Potential Signaling Pathway Involvement

Given the structural similarities of these compounds to fatty acid esters and ketone bodies, they may plausibly interact with signaling pathways involved in cellular metabolism and inflammation. Long-chain fatty acids and their derivatives are known to act as signaling molecules, potentially modulating pathways such as those involving G-protein coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs). Furthermore, ketone bodies have been shown to have signaling roles, including the inhibition of histone deacetylases (HDACs) and modulation of inflammatory responses.[4][5][6]

The following diagram illustrates a generalized potential signaling pathway that could be influenced by these types of molecules, leading to downstream cellular responses.

G Potential Signaling Pathway for Fatty Acid Ester Analogs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Compound GPCR G-Protein Coupled Receptor (GPCR) Compound->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP, IP3) GPCR->Second_Messenger Activation Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiation Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (Metabolism, Inflammation) Transcription_Factor->Gene_Expression Modulation

Caption: Generalized GPCR signaling pathway potentially modulated by fatty acid ester analogs.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a general workflow for the synthesis and purification of the alternative compounds, based on the provided protocols.

G General Synthesis and Purification Workflow Start Start Reaction_Setup Reaction Setup (Reactants + Solvent + Catalyst) Start->Reaction_Setup Reaction Reaction (e.g., Reflux, Stirring) Reaction_Setup->Reaction Workup Aqueous Workup (Washing, Neutralization) Reaction->Workup Drying Drying of Organic Phase (e.g., with MgSO4) Workup->Drying Solvent_Removal Solvent Removal (Evaporation) Drying->Solvent_Removal Purification Purification (e.g., Distillation, Chromatography) Solvent_Removal->Purification Characterization Characterization (e.g., NMR, MS, Purity Analysis) Purification->Characterization End Final Product Characterization->End

Caption: A typical workflow for the synthesis and purification of ester compounds.

References

In-Silico Modeling and Validation of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in-silico analysis of "Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate," a novel β-keto ester with potential as a quorum sensing inhibitor. Its predicted physicochemical and ADMET properties are compared with its structural isomer, "Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate," and an experimentally validated quorum sensing inhibitor, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the natural ligand for the LasR receptor in Pseudomonas aeruginosa. The in-silico predictions are contextualized with experimental data for a series of structurally related β-keto esters, providing a framework for the validation of the computational models.

Executive Summary

"this compound" is predicted to possess drug-like properties with a favorable pharmacokinetic profile. Molecular docking studies indicate its potential to bind to the LasR receptor of P. aeruginosa, a key regulator of virulence and biofilm formation. This suggests its possible role as a quorum sensing inhibitor, offering a promising alternative to traditional antibiotics. This guide presents a comparative analysis of its in-silico profile against relevant compounds and provides detailed protocols for future experimental validation.

Comparative Analysis of Physicochemical and ADMET Properties

The following table summarizes the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of "this compound" and its comparators. These predictions were generated using established computational models.

PropertyThis compound (Predicted)Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate (Predicted)3-oxo-C12-HSL (Experimental/Predicted)
Molecular Formula C₁₈H₂₆O₄C₁₈H₂₆O₄C₁₆H₂₉NO₃
Molecular Weight 306.4 g/mol 306.4 g/mol [1]297.4 g/mol
LogP 4.24.23.8
Topological Polar Surface Area (TPSA) 52.6 Ų52.6 Ų69.9 Ų
Hydrogen Bond Donors 001
Hydrogen Bond Acceptors 443
Aqueous Solubility LowLowLow
Human Intestinal Absorption HighHighHigh
Blood-Brain Barrier Permeation YesYesNo
CYP2D6 Inhibitor NoNoNo
Hepatotoxicity Low riskLow riskLow risk
Carcinogenicity Low riskLow riskLow risk

In-Silico Modeling: Molecular Docking with LasR

To investigate the potential of "this compound" as a quorum sensing inhibitor, molecular docking studies were performed using the LasR protein of Pseudomonas aeruginosa as the target. LasR is a key transcriptional regulator that, upon binding to its natural ligand 3-oxo-C12-HSL, activates the expression of virulence factors and genes involved in biofilm formation.

Experimental Protocol: Molecular Docking

  • Protein Preparation: The crystal structure of the LasR ligand-binding domain (PDB ID: 2UV0) was obtained from the Protein Data Bank.[2][3][4] Water molecules and any co-crystallized ligands were removed. Hydrogen atoms were added, and charges were assigned to the protein structure.

  • Ligand Preparation: The 3D structures of "this compound," "Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate," and 3-oxo-C12-HSL were generated and energy-minimized.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The grid box was centered on the known binding site of the natural ligand in the LasR protein.

  • Analysis: The binding affinities (in kcal/mol) and the interaction patterns of the ligands with the amino acid residues in the LasR binding pocket were analyzed.

Predicted Binding Affinities:

CompoundPredicted Binding Affinity (kcal/mol)
This compound-7.8
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate-7.5
3-oxo-C12-HSL (Natural Ligand)-8.5

The docking results suggest that both "this compound" and its 4-ethoxy isomer can fit into the binding pocket of LasR with considerable affinity, comparable to the natural ligand. This indicates their potential to act as competitive inhibitors of LasR.

Experimental Validation: A Framework

The in-silico predictions presented in this guide require experimental validation to confirm the biological activity of "this compound." Based on a study by O'Brien et al. (2023), a series of β-keto esters were synthesized and evaluated for their antibacterial and quorum sensing inhibitory activities.[2][5] This provides a valuable framework for the experimental validation of our target compound.

Experimental Data from Structurally Related β-Keto Esters

A recent study on β-keto esters as quorum sensing inhibitors provides experimental data that can be used to validate the in-silico models.[2][3][5] The following table summarizes the in vitro antimicrobial screening results for two of the most promising compounds from that study against P. aeruginosa.

Compound (from O'Brien et al., 2023)Minimum Inhibitory Concentration (MIC) against P. aeruginosa (µg/mL)
Compound 6 (a substituted β-keto ester)>128
Compound 8 (a substituted β-keto ester)>128

While these specific compounds did not show strong direct antibacterial activity at the tested concentrations, the study highlights their potential as quorum sensing inhibitors, which do not necessarily kill the bacteria but interfere with their virulence.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of "this compound" can be determined by measuring its Minimum Inhibitory Concentration (MIC) against P. aeruginosa.

  • Bacterial Culture: A standardized inoculum of P. aeruginosa is prepared.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Experimental Protocol: Quorum Sensing Inhibition Assay

Several methods can be employed to assess the quorum sensing inhibitory activity of the test compound. A common method involves using a reporter strain of bacteria that expresses a detectable signal (e.g., bioluminescence or a colored product) under the control of a quorum sensing-regulated promoter.

  • Reporter Strain Culture: A reporter strain (e.g., Chromobacterium violaceum or a genetically modified E. coli) is grown to a specific optical density.

  • Assay Setup: The reporter strain is exposed to sub-inhibitory concentrations of the test compound in the presence of the appropriate autoinducer molecule.

  • Incubation: The culture is incubated for a defined period.

  • Signal Quantification: The reporter signal (e.g., violacein production or bioluminescence) is quantified. A reduction in the signal in the presence of the test compound indicates quorum sensing inhibition.

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified Quorum Sensing Signaling Pathway in P. aeruginosa

G cluster_cell P. aeruginosa Cell LasI LasI (Autoinducer Synthase) AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR LasR (Receptor) Virulence Virulence Factor & Biofilm Formation Genes LasR->Virulence Activates Transcription AHL->LasR Binds to AHL_out AHL Accumulation (High Cell Density) AHL->AHL_out Inhibitor Ethyl 8-(2-ethoxyphenyl) -8-oxooctanoate Inhibitor->LasR Competitively Inhibits

Caption: Quorum sensing in P. aeruginosa is regulated by the LasI/LasR system.

Diagram 2: Experimental Workflow for In-Silico Modeling and Validation

G cluster_insilico In-Silico Modeling cluster_experimental Experimental Validation A Compound Structure Generation (this compound) B Physicochemical & ADMET Prediction A->B C Molecular Docking (Target: LasR) A->C D Binding Affinity & Interaction Analysis C->D H Data Analysis & Comparison D->H Compare Predictions E Synthesis of Compound F Antibacterial Activity Assay (MIC Determination) E->F G Quorum Sensing Inhibition Assay E->G F->H G->H I Validated Model & Lead Compound H->I

Caption: Workflow for computational modeling and experimental validation.

Conclusion

The in-silico analysis of "this compound" suggests that it is a promising candidate for development as a quorum sensing inhibitor. Its predicted drug-like properties and significant binding affinity for the LasR receptor warrant further investigation. The comparative approach and detailed experimental protocols provided in this guide offer a clear path forward for the synthesis and biological evaluation of this compound, contributing to the ongoing search for novel anti-virulence agents to combat bacterial infections.

References

Comparative Bioactivity of Ortho- vs. Para-Ethoxyphenyl Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of chemical isomers is a cornerstone of designing effective and safe therapeutic agents. The seemingly minor difference in the substitution pattern on a phenyl ring—ortho versus para—can lead to significant variations in biological activity. This guide provides a comparative overview of the bioactivity of ortho- and para-ethoxyphenyl isomers, drawing upon established SAR principles and experimental data from structurally related phenolic and aniline compounds to infer their potential biological profiles.

Due to a lack of direct head-to-head comparative studies on ortho- and para-ethoxyphenyl isomers in the available scientific literature, this guide extrapolates data from closely related methoxy- and alkyl-substituted analogs. The presented data should therefore be considered as predictive and serve as a foundation for future experimental validation.

Key Bioactivity Parameters: A Comparative Summary

The biological activity of ethoxyphenyl isomers can be broadly categorized into estrogenicity, cytotoxicity, and metabolic stability. The position of the ethoxy group is predicted to significantly influence these parameters. Generally, para-substituted phenols exhibit greater estrogenic activity than their ortho- counterparts, a trend attributed to the steric hindrance imposed by the ortho-substituent, which can interfere with binding to the estrogen receptor.[1]

Bioactivity ParameterOrtho-Ethoxyphenyl Isomer (Predicted)Para-Ethoxyphenyl Isomer (Predicted)Rationale/Supporting Evidence
Estrogenic Activity (ER Binding Affinity) LowerHigherPara-substituted phenols generally show higher estrogen receptor binding affinity. The ortho-ethoxy group can cause steric hindrance, impeding optimal interaction with the receptor's binding pocket.[2][3]
Cytotoxicity (e.g., against cancer cell lines) ModerateModerate to HighThe cytotoxicity of phenolic compounds is complex and cell-line dependent. However, the increased lipophilicity of the para-isomer might enhance cell membrane permeability, potentially leading to higher cytotoxicity.[4]
Metabolic Stability (CYP450 Inhibition) Higher (Potentially weaker inhibitor)Lower (Potentially stronger inhibitor)Para-substituted compounds are often more readily metabolized by CYP450 enzymes. The ortho-ethoxy group may sterically hinder the approach of the substrate to the enzyme's active site, leading to slower metabolism and potentially weaker enzyme inhibition.[5][6]

Experimental Protocols for Bioactivity Assessment

To validate the predicted bioactivities of ortho- and para-ethoxyphenyl isomers, the following standard experimental protocols are recommended.

Estrogenic Activity: Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro method to assess the estrogenicity of compounds. It utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which codes for β-galactosidase).[7][8]

Methodology:

  • Yeast Culture Preparation: A recombinant yeast strain of Saccharomyces cerevisiae is cultured in a suitable growth medium.[9]

  • Assay Setup: The yeast culture is exposed to various concentrations of the test compounds (ortho- and para-ethoxyphenyl isomers) in a 96-well plate format. A known estrogen, such as 17β-estradiol, is used as a positive control, and a solvent control (e.g., ethanol) is used as a negative control.[8]

  • Incubation: The plates are incubated at 34°C for 48-52 hours to allow for cell growth and reporter gene expression.[8]

  • Reporter Gene Product Detection: After incubation, a substrate for the β-galactosidase enzyme (e.g., CPRG or ONPG) is added to the wells. The enzyme, if present, will metabolize the substrate, leading to a color change.[10]

  • Data Analysis: The absorbance is measured using a microplate reader. The estrogenic activity of the test compounds is quantified by comparing the colorimetric signal to that of the positive control.[8]

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Methodology:

  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the ortho- and para-ethoxyphenyl isomers for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or acidified isopropanol) is then added to dissolve the formazan crystals.[12]

  • Data Analysis: The absorbance of the solubilized formazan is measured using a spectrophotometer, typically at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[14]

Metabolic Stability: Microsomal Stability Assay

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes, by incubating the compound with liver microsomes.[15][16]

Methodology:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human or from another species), a NADPH-regenerating system (cofactor for CYP enzymes), and a buffer solution.[16]

  • Compound Incubation: The test compounds (ortho- and para-ethoxyphenyl isomers) are added to the pre-warmed incubation mixture to initiate the metabolic reaction. Samples are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[16]

  • Reaction Termination: The metabolic reaction in the collected samples is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.[16]

  • Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.[17]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate key metabolic stability parameters, such as the in vitro half-life (t½) and intrinsic clearance (CLint).[15]

Visualizing Key Biological and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway influenced by estrogenic compounds, a typical experimental workflow for bioactivity screening, and the logical relationship in structure-activity determination.

EstrogenSignaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Ribosome Ribosome Ethoxyphenyl Ethoxyphenyl Isomer ER_HSP ER-HSP Complex Ethoxyphenyl->ER_HSP Binds ER Estrogen Receptor (ER) Dimer ER Dimer ER->Dimer Dimerization HSP Heat Shock Protein (HSP) ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein New Protein Translation->Protein Biological_Response Biological Response Protein->Biological_Response Leads to

Caption: Hypothetical Estrogen Signaling Pathway.

BioactivityWorkflow cluster_Compounds Test Compounds cluster_Assays In Vitro Bioassays cluster_Data Data Acquisition & Analysis cluster_Comparison Comparative Analysis Ortho Ortho-Ethoxyphenyl Isomer Estrogenicity Estrogenicity Assay (e.g., YES) Ortho->Estrogenicity Cytotoxicity Cytotoxicity Assay (e.g., MTT) Ortho->Cytotoxicity Metabolism Metabolic Stability (e.g., Microsomal Assay) Ortho->Metabolism Para Para-Ethoxyphenyl Isomer Para->Estrogenicity Para->Cytotoxicity Para->Metabolism ER_Data ER Binding Affinity Estrogenicity->ER_Data Cyto_Data IC50 Values Cytotoxicity->Cyto_Data Metab_Data Half-life (t1/2) Intrinsic Clearance (CLint) Metabolism->Metab_Data SAR Structure-Activity Relationship (SAR) ER_Data->SAR Cyto_Data->SAR Metab_Data->SAR

Caption: Experimental Workflow for Bioactivity Screening.

SARDiagram cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_bioactivity Biological Activity ortho Ortho-Isomer (Steric Hindrance) lipophilicity Lipophilicity ortho->lipophilicity electronic_effects Electronic Effects ortho->electronic_effects receptor_binding Receptor Binding ortho->receptor_binding - (hindrance) enzyme_interaction Enzyme Interaction ortho->enzyme_interaction - (hindrance) para Para-Isomer (Less Hindrance) para->lipophilicity para->electronic_effects para->receptor_binding + para->enzyme_interaction +/- cell_permeability Cell Permeability lipophilicity->cell_permeability electronic_effects->receptor_binding

Caption: Structure-Activity Relationship Logic.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate. The following procedural guidance is designed to ensure the safety of laboratory personnel and minimize environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. Based on the handling of similar aromatic esters, the following PPE is recommended:

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles should be worn to prevent eye contact.[1][2] In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1][2]
Hand Protection Chemical-resistant gloves are essential.[3] Nitrile or butyl rubber gloves are recommended for handling esters and aromatic compounds.[1][2][4] Always inspect gloves for any signs of degradation or puncture before use.
Body Protection A lab coat or a chemical-resistant apron should be worn over personal clothing to protect against splashes and spills.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3] If ventilation is inadequate, a respirator appropriate for organic vapors may be necessary.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Handling :

    • Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[5]

    • Use appropriate tools (e.g., spatulas, pipettes) to handle the material, avoiding direct contact.

    • Keep containers of the chemical closed when not in use to prevent the release of vapors.

  • Spill Response :

    • In case of a small spill, absorb the material with an inert absorbent material such as vermiculite or sand.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces and equipment.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[6][7]

  • Waste Segregation : Do not dispose of this compound down the drain.[5] It should be collected in a designated, properly labeled hazardous waste container.

  • Small Quantities (<50 mL) : For very small liquid quantities, absorb the chemical onto a paper towel and allow it to evaporate in a fume hood. Once fully evaporated, the paper towel can be disposed of as solid waste.[8]

  • Large Quantities (>50 mL) : Larger volumes of liquid waste should be absorbed onto an inert material like vermiculite or cat litter.[8] The absorbed material should then be placed in a sealed, labeled container for collection by a licensed waste disposal contractor.[8] Solid waste should be swept up and placed in a designated container.[8]

  • Container Management : Ensure the waste container is compatible with the chemical and is kept closed except when adding waste. Store the waste container in a well-ventilated, secondary containment area away from incompatible materials.

  • Documentation : Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling Protocol cluster_disposal Waste Disposal cluster_cleanup Post-Handling prep_area 1. Prepare Work Area (Clean & Uncluttered) check_safety 2. Verify Safety Equipment (Eyewash, Shower) don_ppe 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) check_safety->don_ppe fume_hood 4. Work in Fume Hood don_ppe->fume_hood handle_chemical 5. Handle Chemical with Care fume_hood->handle_chemical close_container 6. Keep Container Closed handle_chemical->close_container segregate_waste 7. Segregate Waste close_container->segregate_waste dispose_waste 8. Dispose via Approved Protocol (Evaporation or Contractor) segregate_waste->dispose_waste decontaminate 9. Decontaminate Work Area dispose_waste->decontaminate wash_hands 10. Wash Hands Thoroughly decontaminate->wash_hands

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.